4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTTWBNEGXXXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196173 | |
| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956204-53-8 | |
| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956204-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
An In-Depth Technical Guide to the
Introduction
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a multifaceted organic compound featuring a substituted benzoic acid scaffold linked to a nitro-substituted pyrazole moiety. This molecular architecture presents significant interest to researchers in medicinal chemistry and materials science. The combination of the carboxylic acid group, a key pharmacophore for interacting with biological targets, and the electron-deficient nitropyrazole ring, a versatile synthetic handle, makes this compound a valuable building block for the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway to this target molecule. It is designed for an audience of chemists and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure a successful and reproducible synthesis. The narrative follows a logical progression from starting materials to the final product, detailing the synthesis of key intermediates, their assembly, and final transformation.
Retrosynthetic Analysis and Strategic Overview
A sound synthetic plan begins with a logical retrosynthetic analysis. The target molecule can be disconnected at the C-N bond formed between the benzylic carbon and the pyrazole nitrogen. This suggests a nucleophilic substitution pathway as the key bond-forming step.
An In-depth Technical Guide to 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Disclaimer: The compound 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a novel chemical entity for which a specific CAS number has not been publicly registered at the time of this writing. The following guide is a scientifically-informed projection of its synthesis, properties, and potential applications, based on established principles of organic chemistry and the known characteristics of its constituent functional moieties as documented in peer-reviewed literature.
Introduction and Rationale
The convergence of a benzoic acid scaffold with a substituted pyrazole ring presents a compelling strategy in modern medicinal chemistry. Benzoic acid derivatives are prevalent in numerous therapeutic agents, offering a versatile anchor for molecular elaboration. The pyrazole nucleus is a well-established pharmacophore, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the pyrazole ring. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in the synthesis and evaluation of this compound.
Proposed Synthesis Pathway
The synthesis of the title compound can be logically approached through a multi-step sequence, commencing with a commercially available starting material. The proposed pathway prioritizes regioselectivity and the use of well-documented chemical transformations.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
Step 1: Radical Bromination of Methyl 4-methoxy-3-methylbenzoate
-
Rationale: The benzylic methyl group is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to initiate the reaction upon heating.
-
Procedure:
-
To a solution of methyl 4-methoxy-3-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield methyl 3-(bromomethyl)-4-methoxybenzoate.
-
Step 2: Nucleophilic Substitution with 4-nitropyrazole
-
Rationale: The bromide of the benzylic position is a good leaving group, amenable to nucleophilic substitution by the nitrogen of 4-nitropyrazole. The use of a mild base is necessary to deprotonate the pyrazole, enhancing its nucleophilicity.
-
Procedure:
-
To a solution of 4-nitropyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 3-(bromomethyl)-4-methoxybenzoate in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
-
Step 3: Ester Hydrolysis
-
Rationale: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions.
-
Procedure:
-
Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Physicochemical and Spectroscopic Properties (Predicted)
The properties of the title compound are inferred from its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₁N₃O₅ | Based on the chemical structure. |
| Molecular Weight | 277.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Similar to related nitrobenzoic acid derivatives.[7] |
| Melting Point | Likely >150 °C | The presence of polar functional groups and the rigid aromatic structure suggest a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid group provides some water solubility, but the overall aromatic character limits it. |
| ¹H NMR | Characteristic peaks for the aromatic protons, the methylene bridge, the methoxy group, and the pyrazole protons. The acidic proton of the carboxylic acid will appear as a broad singlet. | Inferred from the structure. |
| IR Spectroscopy | Strong absorbances corresponding to the C=O of the carboxylic acid, the N-O stretching of the nitro group, and C-O stretching of the methoxy group. | Inferred from the functional groups present.[7] |
Potential Biological Activities and Applications
The structural motifs present in this compound suggest several avenues for biological investigation.
-
Antimicrobial Activity: Pyrazole derivatives are well-documented as potent antimicrobial agents.[1][4][8][9] The nitro group can also contribute to antimicrobial efficacy. This compound should be screened against a panel of clinically relevant bacteria and fungi.
-
Anticancer Activity: Many pyrazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[2][5][6] The mechanism of action could involve the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation.
-
Anti-inflammatory Activity: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2] This suggests that the title compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols for Biological Evaluation
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[10][11][12]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, test compound, positive control antibiotic, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[13][14]
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Hypothetical Mechanism of Action
Given the prevalence of pyrazole derivatives as inhibitors of various enzymes, a plausible mechanism of action for the title compound, particularly in an antimicrobial context, could be the inhibition of a key bacterial metabolic pathway.
Caption: Hypothetical inhibition of a bacterial enzyme by the target compound.
Conclusion
While this compound remains a theoretical construct at present, the scientific rationale for its synthesis and investigation is strong. Its unique combination of a benzoic acid moiety, a methoxy group, a nitro-substituted pyrazole, and a methylene linker provides a rich chemical space for exploring novel therapeutic activities. This guide offers a foundational framework for researchers to embark on the synthesis and biological evaluation of this promising compound. The provided protocols are robust and based on established methodologies, ensuring a high degree of scientific rigor. The continued exploration of novel pyrazole derivatives is a critical endeavor in the quest for new and effective therapeutic agents.
References
-
Orientjchem.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
PMC - PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]
-
ResearchGate. Calculated Physicochemical Properties. Available at: [Link]
-
PMC - NIH. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]
-
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]
-
ijrpps.com. Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Available at: [Link]
-
NCBI - NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
-
Dojindo. Measuring Cell Viability / Cytotoxicity. Available at: [Link]
-
ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
PubMed. 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]
-
International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Available at: [Link]
-
MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]
-
ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. Available at: [Link]
-
PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]
-
Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]
-
NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available at: [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 13. dojindo.com [dojindo.com]
- 14. japsonline.com [japsonline.com]
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid molecular weight
An In-Depth Technical Guide to 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Physicochemical Properties and Molecular Structure
This compound is a multifaceted organic compound. Its structure is characterized by a benzoic acid core, substituted with a methoxy group and a nitropyrazole methyl group. This unique combination of functional groups dictates its chemical reactivity and potential biological activity.
Molecular Weight and Formula
The foundational step in characterizing any chemical entity is the precise determination of its molecular weight. Based on its constituent atoms, the molecular formula of this compound is established as C12H13N3O5.
From this formula, the calculated molecular weight is 291.26 g/mol .
A related compound, 4-methoxy-3-[(5-methyl-4-nitro-1h-pyrazol-1-yl)-methyl]benzoic acid, has a reported molecular formula of C13H13N3O5 and a molecular weight of 291.2594.[1] The presence of an additional methyl group in this analogue highlights the importance of precise structural determination. Another similar structure, 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde, is documented with the molecular formula C12H11N3O4.[2] The conversion of the aldehyde group in this latter compound to a carboxylic acid function, involving the addition of an oxygen atom and two hydrogen atoms, leads to the molecular formula of our target compound.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C12H13N3O5 | Calculated |
| Molecular Weight | 291.26 g/mol | Calculated |
| IUPAC Name | This compound | |
| CAS Number | Not directly available; 1170923-64-4 (for the 5-methyl analogue) | [1] |
Synthesis and Derivatization: A Strategic Approach
The synthesis of pyrazole-containing compounds is a well-established field in organic chemistry, often driven by their diverse applications in medicinal chemistry and materials science.[3] The synthesis of the title compound can be logically approached through a multi-step process, drawing parallels from the synthesis of analogous structures.
A plausible synthetic route would involve the reaction of a suitably substituted benzyl halide with 4-nitropyrazole. This would be followed by the oxidation of the methyl group on the benzoic acid precursor to the corresponding carboxylic acid.
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for the target compound.
This strategic approach allows for the controlled introduction of the necessary functional groups. The pyrazole moiety, in particular, is a key structural motif in many marketed drugs, underscoring the importance of efficient synthetic protocols for its derivatives.[3]
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound suggest a range of potential applications, particularly in the realm of drug discovery. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities.[4][5]
The presence of the nitro group, a known pharmacophore in certain antimicrobial agents, combined with the pyrazole core, suggests potential utility as an antibacterial or antifungal agent. Furthermore, the benzoic acid moiety provides a handle for further chemical modification, allowing for the synthesis of esters, amides, and other derivatives to modulate the compound's pharmacokinetic and pharmacodynamic properties.
In materials science, the aromatic nature of the molecule and the potential for hydrogen bonding through the carboxylic acid group could be exploited in the design of novel polymers or liquid crystals.[6][7]
Analytical Characterization
The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the atoms and the presence of the different functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
Conclusion
This compound is a compound with significant potential, stemming from its unique molecular architecture. While direct experimental data on this specific molecule is limited in the public domain, a thorough analysis of related structures provides a solid foundation for understanding its properties, synthesis, and potential applications. This guide serves as a starting point for researchers and drug development professionals interested in exploring the scientific and commercial opportunities presented by this and similar pyrazole derivatives.
References
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]
-
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis - JOCPR. [Link]
-
4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem. [Link]
-
Study of Azo Ester Mesogens: 4-(4 ¢ ¢ -n-Alkoxy benzoyloxy)-3- Methoxy - Der Pharma Chemica. [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
4-Methoxy-3-nitrobenzoic acid | CAS#:89-41-8 | Chemsrc. [Link]
-
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde - PubChem. [Link]
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository. [Link]
Sources
- 1. 4-methoxy-3-[(5-methyl-4-nitro-1h-pyrazol-1-yl)-methyl]benzoic acid,(CAS# 1170923-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde | C12H11N3O4 | CID 673668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Infrared spectroscopy of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a multifaceted molecule incorporating several key pharmacophores: a benzoic acid moiety, a nitro-substituted pyrazole ring, and a methoxy group. Pyrazole derivatives are known for a wide range of biological activities, making this compound a person of interest for further investigation. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the synthesis and purity of such compounds by identifying their constituent functional groups.
This guide provides a comprehensive analysis of the expected infrared spectrum of this compound. It is designed for researchers and drug development professionals, offering not just a prediction of the spectral features, but also the underlying principles and a robust experimental framework for acquiring and interpreting the data.
Molecular Structure and Functional Group Analysis
To predict the infrared spectrum, we must first deconstruct the molecule into its vibrationally active functional groups. Each group will absorb infrared radiation at characteristic frequencies, corresponding to the energy required to induce specific bond vibrations (stretching, bending, etc.).
Caption: Molecular structure of this compound with key functional groups highlighted.
The molecule presents several distinct regions for IR analysis:
-
Carboxylic Acid: This group is expected to produce some of the most characteristic and intense peaks in the spectrum.
-
Aromatic Systems: Both the benzene and pyrazole rings will contribute to absorptions in the aromatic region.
-
Nitro Group: The N-O bonds of the nitro group have very strong and distinctive stretching vibrations.
-
Ether Linkage: The C-O-C linkage of the methoxy group will be identifiable.
-
Alkyl C-H Bonds: The methylene bridge and the methyl group will show characteristic C-H stretching and bending vibrations.
Predicted Infrared Absorption Bands
The following table synthesizes data from established spectroscopic literature to predict the IR spectrum of the title compound. The causality for these predictions lies in the well-understood vibrational energies of specific chemical bonds.[1]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong. The broadness is a hallmark of hydrogen-bonded dimers in the solid state.[2][3] |
| C=O Stretch | 1700 - 1680 | Strong, Sharp. Conjugation with the aromatic ring lowers the frequency from a typical saturated acid.[2][4] | |
| C-O Stretch | 1320 - 1210 | Strong, Medium-Broad. | |
| Nitro Group | N-O Asymmetric Stretch | 1550 - 1475 | Very Strong. The position is characteristic of a nitro group attached to an aromatic (pyrazole) ring.[5][6] |
| N-O Symmetric Stretch | 1360 - 1290 | Strong.[5] | |
| Aromatic Rings | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak. Often appear as small, sharp peaks on the shoulder of the broad O-H band.[1] |
| (Benzene & Pyrazole) | C=C & C=N Ring Stretch | 1625 - 1465 | Medium to Strong, Multiple Bands. These are key for confirming the aromatic skeleton.[2][7] |
| Aromatic C-H Bend | 900 - 675 | Medium to Strong. The pattern can sometimes suggest the substitution pattern of the rings. | |
| Methoxy Group | C-H Stretch (in CH₃) | 2950 - 2850 | Medium. |
| (Aryl-Alkyl Ether) | C-O Asymmetric Stretch | 1275 - 1200 | Strong. |
| C-O Symmetric Stretch | 1075 - 1020 | Medium. | |
| Methylene Bridge | C-H Stretch (in CH₂) | 2925, 2850 | Medium. |
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol outlines a self-validating workflow for obtaining a high-quality FTIR spectrum of a solid sample, such as the title compound. The causality behind using a background scan is to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the analyte.
Caption: Standard workflow for obtaining and processing an FTIR spectrum of a solid sample using the KBr pellet technique.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference if available.
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the synthesized this compound. The key is to use a minimal amount to avoid overly intense, saturated peaks.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Using an agate mortar and pestle, thoroughly grind the mixture until it becomes a fine, homogenous powder. This minimizes scattering of the IR beam.
-
Transfer the powder to a pellet die and press under high pressure to form a thin, transparent disc. Transparency is crucial for allowing the IR beam to pass through.
-
-
Data Acquisition:
-
Collect a background spectrum with nothing in the sample holder. This is a critical self-validating step to account for instrumental and atmospheric absorptions.
-
Place the KBr pellet into the sample holder and acquire the sample spectrum. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the software to identify and label the wavenumbers of the major absorption peaks.
-
Guide to Spectral Interpretation
Interpreting the spectrum should be a systematic process, starting with the most prominent and unambiguous peaks to confirm the presence of the major functional groups, before moving into the more complex "fingerprint region."
Caption: A logical decision-making workflow for the interpretation of the IR spectrum of the target molecule.
-
High-Frequency Region (>2500 cm⁻¹): The first feature to locate is the extremely broad O-H stretching band of the carboxylic acid, expected from 3300-2500 cm⁻¹.[4] Superimposed on this band, you should be able to resolve weaker, sharper peaks for the aromatic C-H stretches (>3000 cm⁻¹) and the alkyl C-H stretches of the methoxy and methylene groups (<3000 cm⁻¹).
-
Carbonyl and Nitro Region (1800-1300 cm⁻¹): This region is diagnostically rich. Look for the intense, sharp C=O stretch of the carboxylic acid around 1700-1680 cm⁻¹.[3] Following this, identify the two very strong absorptions of the nitro group: the asymmetric stretch around 1550-1475 cm⁻¹ and the symmetric stretch around 1360-1290 cm⁻¹.[5] The aromatic ring stretching vibrations will also appear in this region (1625-1465 cm⁻¹) as a series of peaks of variable intensity.
-
Fingerprint Region (<1400 cm⁻¹): This complex region contains a multitude of overlapping bending and stretching vibrations that are unique to the molecule as a whole. The most prominent and useful peak to find here will be the strong C-O stretch from the aryl-alkyl ether (methoxy group) between 1275-1200 cm⁻¹.[2] The C-O stretch of the carboxylic acid will also be present here.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups—the carboxylic acid, nitro group, aromatic rings, and methoxy ether—a predicted spectrum can be constructed. This theoretical framework, when combined with the robust experimental protocol provided, allows researchers to confidently acquire and interpret spectral data. The presence of the hallmark broad O-H stretch, the strong carbonyl C=O peak, and the two intense nitro N-O absorptions provides a rapid and definitive confirmation of the molecule's successful synthesis and structural integrity, supporting its advancement in research and development pipelines.
References
-
MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
A Proposed Synthetic Route to 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide to Starting Materials and Core Intermediates
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy is built upon a convergent approach, which enhances overall efficiency by allowing for the parallel preparation of key molecular fragments. The target molecule is disconnected at the C-N bond linking the benzylic methylene group to the pyrazole ring. This retrosynthetic disconnection yields two primary synthons: a 4-nitropyrazole anion (nucleophile) and a 4-methoxy-3-(halomethyl)benzoate cation equivalent (electrophile).
This leads to a logical three-stage synthetic plan:
-
Synthesis of the Heterocyclic Core: Preparation of 4-nitro-1H-pyrazole via electrophilic nitration of pyrazole.
-
Synthesis of the Benzoic Acid Backbone: Preparation of an activated benzoic acid derivative, specifically methyl 4-methoxy-3-(bromomethyl)benzoate, starting from commercially available precursors. The methyl ester serves as a protecting group for the carboxylic acid to prevent unwanted side reactions.
-
Convergent Assembly and Deprotection: N-alkylation of 4-nitro-1H-pyrazole with the benzylic bromide intermediate, followed by saponification of the methyl ester to yield the final target acid.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Key Intermediate I: 4-nitro-1H-pyrazole
4-nitro-1H-pyrazole is a crucial building block, serving as the nucleophilic component in the key coupling step. Its synthesis is reliably achieved through the direct nitration of pyrazole. While various nitrating systems exist, a one-pot, two-step method using fuming nitric and sulfuric acids provides an efficient route.[1]
Causality of Experimental Choice: Pyrazole is an electron-rich aromatic heterocycle susceptible to electrophilic substitution. The nitration occurs preferentially at the C4 position due to electronic and steric factors. The use of a potent nitrating mixture, such as fuming HNO₃/H₂SO₄, ensures the generation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the ring caused by protonation under strongly acidic conditions.[2][3][4]
Experimental Protocol: Synthesis of 4-nitro-1H-pyrazole[1]
-
Reagent Preparation: Prepare the nitrating mixture by cautiously adding 98% fuming nitric acid to 20% fuming sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add pyrazole to concentrated sulfuric acid while cooling to form pyrazole sulfate.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the pyrazole sulfate solution via the dropping funnel. The reaction temperature must be strictly controlled and maintained between 20-30°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude 4-nitropyrazole.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) will yield the purified 4-nitro-1H-pyrazole.
Table 1: Starting Materials for 4-nitro-1H-pyrazole
| Reagent | Formula | CAS Number | Key Role |
| Pyrazole | C₃H₄N₂ | 288-13-1 | Starting Heterocycle |
| Fuming Nitric Acid (98%) | HNO₃ | 7697-37-2 | Nitrating Agent |
| Fuming Sulfuric Acid (20%) | H₂SO₄·xSO₃ | 8014-95-7 | Catalyst/Solvent |
| Concentrated Sulfuric Acid | H₂SO₄ | 7664-93-9 | Solvent/Catalyst |
Part 2: Synthesis of Key Intermediate II: Methyl 4-methoxy-3-(bromomethyl)benzoate
This intermediate provides the electrophilic benzylic carbon required for the N-alkylation of the pyrazole ring. Its synthesis is achieved in two main steps from the commercially available methyl 4-methoxy-3-methylbenzoate.[5]
Step 2.1: Benzylic Bromination via Wohl-Ziegler Reaction
The conversion of the benzylic methyl group to a bromomethyl group is a classic free-radical halogenation. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is the method of choice.[6][7]
Mechanistic Insight: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the benzylic position of the substrate, which is the most labile C-H bond due to the resonance stabilization of the resulting benzylic radical.[7] This benzylic radical then reacts with NBS to form the brominated product and a succinimidyl radical, which propagates the chain reaction. The use of a non-polar solvent like chlorobenzene is recommended for safety and efficacy.[6][8]
Experimental Protocol: Synthesis of Methyl 4-methoxy-3-(bromomethyl)benzoate[6]
-
Reaction Setup: To a solution of methyl 4-methoxy-3-methylbenzoate in chlorobenzene, add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of AIBN.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-90°C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can also be initiated photochemically using a UV lamp.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by succinimide, which floats.
-
Work-up: After cooling to room temperature, filter off the succinimide by-product. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure methyl 4-methoxy-3-(bromomethyl)benzoate.
Table 2: Starting Materials for Methyl 4-methoxy-3-(bromomethyl)benzoate
| Reagent | Formula | CAS Number | Key Role |
| Methyl 4-methoxy-3-methylbenzoate | C₁₀H₁₂O₃ | 70347-04-5 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | Bromine Source |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 78-67-1 | Radical Initiator |
| Chlorobenzene | C₆H₅Cl | 108-90-7 | Solvent |
Part 3: Convergent Assembly and Final Deprotection
Step 3.1: N-Alkylation of 4-nitro-1H-pyrazole
This is the key bond-forming step where the two primary intermediates are coupled. The N-H proton of pyrazole is acidic and can be removed by a suitable base to generate the pyrazolate anion, a potent nucleophile.[9]
Expertise & Causality: The N-alkylation of pyrazoles can proceed under various conditions.[9][10][11] For an electron-deficient pyrazole like 4-nitropyrazole, the N-H proton is more acidic, facilitating deprotonation. A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF is sufficient to generate the nucleophile, which then displaces the bromide from the benzylic electrophile in a standard Sₙ2 reaction.
Experimental Protocol: N-Alkylation
-
Reaction Setup: Suspend 4-nitro-1H-pyrazole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in acetonitrile in a round-bottom flask.
-
Addition of Electrophile: Add a solution of methyl 4-methoxy-3-(bromomethyl)benzoate (1.0 eq.) in acetonitrile dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate can be purified by column chromatography.
Step 3.2: Saponification to Yield the Final Product
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[12][13][14]
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion as a leaving group. A final acid-base reaction between the carboxylic acid and methoxide occurs. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to precipitate the final product.[14]
Experimental Protocol: Ester Hydrolysis[12][13]
-
Reaction Setup: Dissolve the methyl ester intermediate in a mixture of methanol or THF and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid (HCl) until the pH is ~2-3. The target benzoic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry in a vacuum oven to yield the final product, this compound.
Overall Synthetic Workflow
Caption: Proposed convergent synthesis workflow.
Summary of Primary Starting Materials
| Reagent | Formula | CAS Number |
| Pyrazole | C₃H₄N₂ | 288-13-1 |
| Methyl 4-methoxy-3-methylbenzoate | C₁₀H₁₂O₃ | 70347-04-5 |
| Fuming Nitric Acid | HNO₃ | 7697-37-2 |
| Fuming/Concentrated Sulfuric Acid | H₂SO₄ | 7664-93-9 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 78-67-1 |
| Potassium Carbonate | K₂CO₃ | 584-08-7 |
| Sodium Hydroxide | NaOH | 1310-73-2 |
| Hydrochloric Acid | HCl | 7647-01-0 |
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]
- N-alkylation method of pyrazole.
- 4-nitropyrazoles.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Nitropyrazoles. ResearchGate. [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, Vol. 93, No. 2, 2016. [Link]
- Process for the preparation of aromatic methyl methoxycarboxylates.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]
- A process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Preparation of benzoic acid. ResearchGate. [Link]
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. [Link]
-
N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
- Method of preparing benzoic acid.
-
Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Pyrazole. SlideShare. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Methyl 4-(benzyloxy)-3-methoxybenzoate. PubMed Central. [Link]
-
Can methyl benzoate be hydrolyzed?. Quora. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. [Link]
-
Preparation of Methyl Benzoate. University of Technology. [Link]
-
All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. [Link]
- Preparation method of methyl benzoate compound.
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 4-METHOXY-3-METHYLBENZOATE | 70347-04-5 [chemicalbook.com]
- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]
- 14. quora.com [quora.com]
The Rising Therapeutic Potential of Pyrazole-Substituted Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of privileged scaffolds often leads to the development of novel molecular entities with enhanced biological activity and improved pharmacological profiles. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Its inherent ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a highly attractive pharmacophore.[1]
Similarly, the benzoic acid moiety is a common structural feature in numerous biologically active compounds, including a wide range of pharmaceuticals.[3] Its carboxylic acid group can act as a critical hydrogen bond donor and acceptor, facilitating interactions with biological targets, and its aromatic ring provides a scaffold for diverse functionalization.
This technical guide delves into the burgeoning field of pyrazole-substituted benzoic acids, a class of compounds that synergistically combines the therapeutic potential of both moieties. We will explore their diverse biological activities, elucidate their mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
I. The Synthetic Landscape: Crafting Pyrazole-Substituted Benzoic Acids
The synthesis of pyrazole-substituted benzoic acids typically involves the construction of the pyrazole ring onto a benzoic acid precursor or the modification of a pre-formed pyrazole-benzoic acid core. A common and versatile approach is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
A notable example is the synthesis of 4-[3-(aryl)-1H-pyrazol-1-yl]benzoic acid derivatives. This can be achieved through a multi-step process starting with the reaction of 4-hydrazinobenzoic acid with an appropriate acetophenone to form a hydrazone, followed by cyclization using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to construct the pyrazole ring.[4]
Representative Synthetic Protocol: Synthesis of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid[4]
Step 1: Hydrazone Formation
-
A mixture of 4-hydrazinobenzoic acid (10.5 mmol) and 1-(4-fluorophenyl)ethanone (10 mmol) in ethanol is refluxed for 8 hours.
-
The solvent is removed under reduced pressure, and the resulting hydrazone derivative is dried in vacuo.
Step 2: Pyrazole Ring Formation (Vilsmeier-Haack Reaction)
-
The dried hydrazone is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃, 50 mmol) is added dropwise.
-
The reaction mixture is brought to room temperature and then heated to 80°C for 8 hours.
-
After completion, the hot reaction mixture is poured onto ice, and the resulting precipitate is stirred for 12 hours.
-
The solid product is collected by filtration, washed thoroughly with water, and dried in vacuo to yield the pure pyrazole-derived aldehyde.
This synthetic strategy allows for the introduction of diverse substituents on both the phenyl ring at the 3-position of the pyrazole and the benzoic acid moiety, enabling the exploration of structure-activity relationships.
II. Anti-Inflammatory Activity: Targeting the Crossroads of Pain and Inflammation
A significant area of interest for pyrazole-substituted benzoic acids is their potent anti-inflammatory activity. Many compounds in this class have been shown to be highly effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole-substituted benzoic acids are primarily attributed to their selective inhibition of COX-2.[5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6] In contrast, COX-1 is a constitutively expressed enzyme that plays a role in gastrointestinal protection and platelet function.[6] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]
The archetypal example of a pyrazole-based selective COX-2 inhibitor is Celecoxib. Its structure features a central pyrazole ring with a p-sulfonamidophenyl group at one nitrogen and two aryl groups at adjacent carbons. The sulfonamide group is crucial for its selectivity, as it can bind to a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[8][9]
Quantitative Anti-Inflammatory Data
The anti-inflammatory efficacy of pyrazole-substituted benzoic acids is often evaluated in vivo using the carrageenan-induced paw edema model in rodents.[10]
| Compound/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Pyrazole Derivative A | 10 | 39 | [11] |
| Pyrazole Derivative B | 60 | Significant reduction | [11] |
| Indomethacin | 10 | 45-55 | [12] |
| Celecoxib | 30 | 50-60 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5][11][15]
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week before the experiment.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6) and fasted overnight with free access to water.
-
Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
III. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, and its incorporation into benzoic acid derivatives has yielded promising results.[14][15] These compounds often exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of pyrazole-substituted benzoic acids can be attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Some pyrazole derivatives have been shown to inhibit CDKs, such as CDK2, which are key regulators of the cell cycle.[15] Inhibition of these kinases leads to cell cycle arrest and apoptosis.
-
Modulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and plays a critical role in promoting inflammation, cell survival, and proliferation.[16][17] Certain pyrazole compounds can inhibit this pathway, leading to the downregulation of pro-survival genes.[16][17]
Quantitative Anticancer Data (IC₅₀ Values)
The in vitro anticancer activity of these compounds is typically assessed using the MTT assay, which measures cell viability.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative 5 | HepG2 (Liver) | 13.14 | [15] |
| Pyrazole Derivative 5 | MCF-7 (Breast) | 8.03 | [15] |
| Pyrazole Derivative 6 | HepG2 (Liver) | 22.76 | [15] |
| Pyrazole Derivative 6 | MCF-7 (Breast) | 26.08 | [15] |
| Pyrazole Derivative 10 | MCF-7 (Breast) | 15.38 | [15] |
| Doxorubicin | MCF-7 (Breast) | ~1.0 | [15] |
Experimental Protocol: MTT Cell Viability Assay[6][20][21]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
IV. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Pyrazole-substituted benzoic acids have demonstrated promising activity against a range of bacterial pathogens, including drug-resistant strains.[18]
Mechanism of Action: Diverse Bacterial Targets
The antibacterial mechanisms of pyrazole-substituted benzoic acids are varied and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. Some pyrazole derivatives have been shown to inhibit their activity.
-
Inhibition of Fatty Acid Biosynthesis (FAB): The bacterial fatty acid synthesis pathway is distinct from its mammalian counterpart, making it an attractive target for selective antibacterial agents. Certain pyrazole-benzoic acid derivatives have been identified as inhibitors of this pathway.[18]
Quantitative Antimicrobial Data (MIC Values)
The potency of antimicrobial compounds is determined by their minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-derived aniline 1 | S. aureus | >32 | [18] |
| Pyrazole-derived aniline 2 | S. aureus | 4 | [18] |
| Pyrazole-derived aniline 3 | S. aureus | 2 | [18] |
| Pyrazole-derived aniline 4 | S. aureus | 1 | [18] |
| Pyrazole-hydrazone A | A. baumannii | 0.39 | [4] |
Experimental Protocol: Broth Microdilution MIC Assay[3][19][24]
-
Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
V. Structure-Activity Relationships and Molecular Modeling
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective pyrazole-substituted benzoic acid derivatives.
Key SAR Insights for COX-2 Inhibition:
-
The Sulfonamide/Methylsulfone Moiety: For selective COX-2 inhibition, a sulfonamide or methylsulfone group on one of the phenyl rings is often crucial for binding to the secondary pocket of the COX-2 active site.[19]
-
Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence potency and selectivity. For instance, electron-withdrawing groups at the para-position of the phenyl ring at the 3-position of the pyrazole can enhance activity.
Molecular Docking and X-ray Crystallography
Molecular docking studies are invaluable for predicting the binding modes of these compounds within the active sites of their target proteins, such as COX-2.[2][20] These computational models can guide the design of new analogs with improved binding affinities.
X-ray crystallography provides definitive, high-resolution structural information on how these ligands interact with their targets. The crystal structure of a celecoxib analog, SC558, in complex with COX-2 reveals that the sulfonamide group inserts into the COX-2 side pocket, forming hydrogen bonds with Arg513 and Phe518.[9] This detailed structural information is instrumental in designing next-generation inhibitors.
VI. Conclusion and Future Perspectives
Pyrazole-substituted benzoic acids represent a versatile and promising class of compounds with a wide array of biological activities. Their modular synthesis allows for extensive chemical exploration, and their demonstrated efficacy in preclinical models of inflammation, cancer, and bacterial infections underscores their therapeutic potential. The well-understood mechanism of COX-2 inhibition for many of the anti-inflammatory agents in this class, coupled with the identification of other molecular targets, provides a solid foundation for further development.
Future research in this area should focus on:
-
Optimizing Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific biological targets to minimize off-target effects.
-
Exploring Novel Mechanisms: Investigating other potential mechanisms of action beyond COX-2 and NF-κB inhibition to broaden their therapeutic applications.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to identify candidates with favorable drug-like properties.
-
Advanced In Vivo Models: Evaluating lead compounds in more complex and disease-relevant animal models to better predict clinical efficacy.
By leveraging the principles of medicinal chemistry, molecular modeling, and robust biological evaluation, the field of pyrazole-substituted benzoic acids is poised to deliver the next generation of innovative therapeutics.
References
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. Retrieved from [Link]
-
THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. (n.d.). PMC. Retrieved from [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. (2024). African Journal of Biomedical Research. Retrieved from [Link]
-
4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
-
NF-κB. (n.d.). Wikipedia. Retrieved from [Link]
-
4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. (2025). ResearchGate. Retrieved from [Link]
-
Molecular Basis of NF-κB Signaling. (n.d.). PMC. Retrieved from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. Retrieved from [Link]
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). Unknown Source.
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
Crystal binding mode of (A) celecoxib, and predicted binding... (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Publications. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. Retrieved from [Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Unknown Source.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Unknown Source.
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PMC. Retrieved from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
COX-2 crystal structure. A single subunit of the COX-2 homodimer is... (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. Retrieved from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of New Heterocyclic Derivatives from 4-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-ylazo)- benzoic acid. (n.d.). Unknown Source.
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal. Retrieved from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved from [Link]
-
Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... (n.d.). ResearchGate. Retrieved from [Link]
-
Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of the pyrazolyl benzoic acid derived aldehyde. (n.d.). ResearchGate. Retrieved from [Link]
- NF-κB Signaling. (n.d.). Unknown Source.
-
IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Cyclooxygenase pathways. (n.d.). Frontiers Publishing Partnerships. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Crystal structure of rofecoxib bound to human cyclooxygenase-2. (n.d.). SciSpace. Retrieved from [Link]
-
Charting the NF-kB Pathway Interactome Map. (n.d.). PLOS. Retrieved from [Link]
-
Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. Retrieved from [Link]
Sources
- 1. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. brieflands.com [brieflands.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. publishatcj.com [publishatcj.com]
The Ascendant Role of Nitro-1H-Pyrazol-1-yl Derivatives in Modern Drug Discovery
A Technical Guide for Researchers
Abstract
The confluence of the pyrazole nucleus, a privileged scaffold in medicinal chemistry, and the nitro group, a potent pharmacophore, has given rise to the expansive class of nitro-1H-pyrazol-1-yl derivatives. These compounds have garnered significant attention for their broad spectrum of biological activities, ranging from potent antimicrobial and antiparasitic agents to promising anticancer therapeutics. The nitro group's electron-withdrawing nature and its capacity for bioreductive activation are central to their mechanism of action, often leading to the generation of cytotoxic reactive nitrogen species within target cells. This guide provides an in-depth review of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives. We will explore the causality behind synthetic choices, detail key experimental protocols, and present a forward-looking perspective on the challenges and opportunities in harnessing the full therapeutic potential of this remarkable chemical class.
Introduction: A Synthesis of Privileged Chemistry
The field of medicinal chemistry is perpetually driven by the search for novel molecular architectures that exhibit potent and selective biological activity. Within this landscape, the pyrazole ring stands out as a "privileged scaffold"—a core structure that is recurrent in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique arrangement of hydrogen bond donors and acceptors, allowing for versatile interactions with a wide array of biological targets.[3] This versatility is evident in drugs like the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[2]
When the pyrazole scaffold is functionalized with a nitro group (NO₂), a powerful and electronically distinct moiety is introduced. The nitro group is much more than a simple substituent; it is a well-established pharmacophore known for conferring significant biological activity.[4] Its strong electron-withdrawing properties can modulate the physicochemical characteristics of the parent molecule, while its capacity for bioreductive activation under hypoxic conditions—prevalent in tumors and various microbial environments—makes it a key component in prodrug strategies.[4][5] This process of reduction can generate reactive nitrogen species that induce oxidative stress and damage cellular macromolecules, forming the basis of the therapeutic effect of many nitroaromatic drugs.[4]
The combination of the versatile pyrazole core with the bio-activatable nitro group has created a class of compounds—nitro-1H-pyrazol-1-yl derivatives—with a rich and diverse pharmacological profile.[6] While these compounds have also been extensively investigated as high-density energetic materials, their application in drug development is a rapidly expanding field of research.[7] This guide will focus on the synthesis, pharmacological activities, and therapeutic potential of these derivatives for researchers, scientists, and drug development professionals.
Strategic Synthesis of Nitro-1H-Pyrazol-1-yl Scaffolds
The synthesis of nitro-1H-pyrazol-1-yl derivatives requires careful strategic planning to control the position of the nitro group (regioselectivity) and to allow for further diversification. The primary approaches can be categorized into direct nitration of a pre-formed pyrazole ring and the construction of the pyrazole ring from nitro-containing precursors.
Method 1: Direct Electrophilic Nitration
The most direct method for introducing a nitro group is the electrophilic nitration of an existing pyrazole ring. The choice of nitrating agent is critical and dictates the reaction conditions and regiochemical outcome.
-
Causality: The pyrazole ring is an electron-rich heterocycle, but the two nitrogen atoms have different electronic properties. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like and more basic.[3] Electrophilic attack, such as nitration, typically occurs at the C4 position, which is the most electron-rich carbon.
-
Common Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classic and powerful nitrating agent. For more sensitive substrates, milder conditions are employed, such as using concentrated nitric acid in trifluoroacetic anhydride.[7]
-
Challenges: A primary challenge is controlling regioselectivity, especially in pyrazoles with multiple available positions for substitution. Over-nitration can also occur, leading to dinitro or trinitro products, which are often explored more for their energetic properties than for pharmacological use.[7][8]
Method 2: Ring Formation via Cyclocondensation
An alternative and often more regioselective strategy involves the synthesis of the pyrazole ring from acyclic precursors that already contain a nitro group. The Knorr pyrazole synthesis and related cyclocondensation reactions are workhorses in this regard.[3]
-
Causality: This approach builds the heterocyclic ring around a pre-functionalized component, providing excellent control over the final position of the nitro group. The most common variant involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3]
-
Typical Reaction: A nitro-substituted β-keto-enol or a nitroolefin can be reacted with hydrazine or a substituted hydrazine. For example, the cyclocondensation of nitroolefins with hydrazones using a strong base has been shown to produce pyrazoles as single regioisomers in high yields.[1]
Method 3: Post-Synthetic Functionalization
Once a core nitropyrazole scaffold is obtained, further derivatization is often necessary to explore structure-activity relationships (SAR). The N-H bond of the pyrazole ring is relatively active and provides a convenient handle for introducing a wide variety of substituents.[7]
-
Causality: N-alkylation or N-arylation at the N1 position is a common strategy to modulate lipophilicity, introduce new binding motifs, and alter the metabolic stability of the compound.
-
Typical Reactions: N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride.[9] N-arylation can be accomplished via modern cross-coupling reactions, such as the Chan-Lam coupling using phenylboronic acids.[9]
The following diagram illustrates these general synthetic pathways.
Caption: General Synthetic Strategies for Nitro-1H-Pyrazol-1-yl Derivatives.
Broad Spectrum Biological Activity and Mechanistic Underpinnings
Nitro-1H-pyrazol-1-yl derivatives have demonstrated remarkable efficacy across a range of therapeutic areas. Their activity is fundamentally linked to the bioreductive activation of the nitro group.
Antimicrobial & Antiparasitic Activity
A significant body of research highlights the potent activity of nitropyrazole derivatives against bacteria, fungi, and protozoan parasites.[6][10]
-
Antibacterial/Antifungal Action: Numerous derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[6] The introduction of a nitro group onto an aromatic system is a known strategy for enhancing antimicrobial potency.[6]
-
Antiparasitic Efficacy: These compounds have shown particular promise against neglected tropical diseases. Studies have reported significant in vitro activity against various Leishmania species and Trypanosoma cruzi, the causative agent of Chagas disease.[11][12] The activity profile of some derivatives has been shown to be superior to the reference drug benznidazole.[13]
-
Mechanism of Action: The prevailing mechanism for nitro-heterocyclic compounds involves the enzymatic reduction of the nitro group within the pathogen. This occurs under the low oxygen tension characteristic of the microbial environment. The reduction is typically carried out by nitroreductase enzymes, which transfer electrons to the nitro group, leading to the formation of a nitroso radical anion and subsequently other reactive nitrogen species like hydroxylamines.[4] These highly reactive intermediates can cause widespread cellular damage by targeting DNA, lipids, and proteins, ultimately leading to cell death. The necessity of the nitro group for this activity has been demonstrated experimentally; removal of the nitro group from active compounds often leads to a complete loss of antiparasitic activity.[13]
Caption: Bioreductive Activation Mechanism of Nitro-Pyrazole Derivatives.
Anticancer Activity
The hypoxic microenvironment of solid tumors makes them ideal targets for bioreductive drugs. Consequently, nitropyrazole derivatives have been extensively evaluated for their anticancer properties.
-
Cytotoxic Profile: Various substituted nitropyrazoles and their pyrazoline precursors have demonstrated moderate to excellent cytotoxicity against a panel of human cancer cell lines, including those from lung, colon, breast, and leukemia cancers.[14][15]
-
Mechanisms of Action: The anticancer effects are multifaceted. Beyond the general cytotoxicity induced by bioreduction, specific derivatives have been suggested to act through more targeted mechanisms. These include the inhibition of crucial cell cycle proteins and kinases.[16] Some pyrazole-containing compounds have been identified as tubulin targeting agents, disrupting microtubule dynamics and inducing cell cycle arrest, often in the G2/M phase.[6][15]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this field, detailing established protocols is essential. The following are representative methodologies for the synthesis and biological evaluation of nitro-1H-pyrazol-1-yl derivatives.
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol is adapted from the synthesis of pyrazoles via the cyclization of chalcone intermediates, a robust and widely used method.
Step 1: Synthesis of Chalcone Intermediate (e.g., (E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one)
-
Dissolve 1 mmol of the appropriate methyl ketone (e.g., 4-aminoacetophenone) in 10 mL of ethanol in a round-bottom flask.
-
Add 1 mL of 40% sodium hydroxide solution and stir the mixture for 30 minutes at room temperature.
-
Add 1 mmol of the corresponding aromatic aldehyde (e.g., thiophene-2-carboxaldehyde) to the mixture.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from absolute ethanol to yield the pure chalcone.
Step 2: Cyclization to form the Pyrazole Derivative (e.g., N-(4-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)-phenyl)-acetamide)
-
To a solution of the chalcone intermediate (1 mmol) in 20 mL of glacial acetic acid, add phenylhydrazine (1 mmol).
-
Reflux the reaction mixture overnight. Monitor for completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the final pyrazole derivative.
-
Note: For the acetamide derivative cited, an additional acetylation step on the amino group would be required.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the agar well-diffusion method for assessing antimicrobial activity, a standard primary screening technique.[17]
-
Preparation of Media: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50 °C.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Pour approximately 20 mL of the molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify. Aseptically spread the prepared microbial inoculum evenly over the entire surface of the agar plates.
-
Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Prepare stock solutions of the synthesized nitropyrazole derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO). Load a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.
-
Controls: Load a well with the solvent (DMSO) alone as a negative control and wells with standard antibiotic solutions (e.g., ampicillin) as positive controls.
-
Incubation: Allow the plates to stand for 1 hour for pre-diffusion of the compounds, then incubate at 37 °C for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. The MIC is determined through subsequent broth microdilution assays, but the zone diameter provides a qualitative measure of potency.
Data-Driven Analysis: Structure-Activity Relationships (SAR)
Systematic analysis of how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For nitro-1H-pyrazol-1-yl derivatives, several key SAR trends have emerged.
The following table summarizes the antimicrobial activity of a series of 1,3,5-trisubstituted pyrazole derivatives against various microbial species, providing a clear example of SAR analysis.
| Compound | Substituents | E. coli | P. aeruginosa | S. aureus | B. subtilis | C. albicans |
| 2a | R_a = NHCOCH₃, R_b = Thiophene | - | - | - | - | 21 |
| 2b | R_a = OH, R_b = Thiophene | - | - | 15 | 17 | 21 |
| 2c | R_a = NHCOCH₃, R_b = 3,4-diMeO-Ph | - | - | - | 14 | 17 |
| 2d | R_a = OH, R_b = 3,4-diMeO-Ph | 14 | 20 | 11 | 12 | 18 |
| Data represents the zone of inhibition in mm at a concentration of 100 mg/mL. A larger value indicates greater activity. '-' indicates no inhibition observed. Data sourced from. |
Key SAR Insights:
-
Role of the N1-Substituent: The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. Often, an aryl group, such as a phenyl ring, is present. Modifications to this ring can fine-tune activity, selectivity, and pharmacokinetic properties.[9]
-
Impact of C3 and C5 Substituents: As seen in the table, the groups at the C3 and C5 positions significantly influence the spectrum of activity. For instance, compound 2d , with a hydroxyl-phenyl group at C3 and a dimethoxyphenyl group at C5, demonstrates the broadest spectrum of activity, being the only compound in this series active against Gram-negative bacteria. This suggests that specific electronic and steric combinations are required for targeting different microbes.
-
Importance of the Nitro Group: As previously discussed, the presence and position of the nitro group are paramount. Its role as a bioreductive warhead is the primary driver of antimicrobial and antiparasitic effects.[4][13] Structure-activity relationship studies consistently show that analogous compounds lacking the nitro group are significantly less active or completely inactive.[13]
Challenges and Future Perspectives
Despite their immense potential, the development of nitro-1H-pyrazol-1-yl derivatives is not without its challenges. The very feature that makes them effective—the nitro group—is also a source of potential concern.
-
Toxicity and Mutagenicity: The nitro group can be a "toxicophore." The same reactive intermediates that kill pathogens can also cause damage to host cells, leading to potential toxicity and mutagenicity.[4] This is a known issue for nitroaromatic drugs and requires careful toxicological profiling during development.
-
Selectivity: Achieving selectivity between pathogenic and host cells is crucial. Future design strategies could focus on creating derivatives that are preferentially taken up by or activated within the target pathogen or cancer cell, minimizing off-target effects.
-
Drug Resistance: As with any antimicrobial agent, the potential for resistance development is a concern. Microbes can develop resistance to nitroaromatic compounds by downregulating the activity of the necessary nitroreductase enzymes.
Future research in this area should focus on:
-
Prodrug Strategies: Designing derivatives where the nitro group's activation is highly specific to the target environment.
-
Hybrid Molecules: Combining the nitropyrazole scaffold with other pharmacophores to create hybrid molecules with dual mechanisms of action, potentially overcoming resistance.
-
Exploring New Targets: While cytotoxicity via bioreduction is a major mechanism, further studies are needed to elucidate if these scaffolds interact with other specific protein targets, which could open new avenues for development.[9]
Conclusion
Nitro-1H-pyrazol-1-yl derivatives represent a versatile and potent class of bioactive compounds with a compelling future in drug discovery. Their straightforward synthesis, coupled with a broad spectrum of activity against critical targets in infectious diseases and oncology, makes them highly attractive for further investigation. The key to unlocking their full therapeutic potential lies in a deep understanding of their mechanism of action and a rational, data-driven approach to medicinal chemistry design. By carefully balancing the potent pharmacophoric properties of the nitro group with strategies to mitigate toxicity and enhance selectivity, researchers can continue to develop novel and effective therapies based on this remarkable heterocyclic scaffold.
References
[7] Zhang, C., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
[1] Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
[3] International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
[6] Farcas, S. I., & Gaina, L. I. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. Available at: [Link]
Abdula, A. M., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]
[11] de Oliveira, R. B., et al. (2020). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available at: [Link]
[18] El-Sayed, M. A. A., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. Available at: [Link]
[19] Dalinger, I. L., et al. (2017). Nitropyrazoles (review). ResearchGate. Available at: [Link]
[20] Yilmaz, I., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infections, Chemotherapy and Drug Resistance. Available at: [Link]
[21] ResearchGate. (n.d.). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl) ketone derivatives. Available at: [Link]
[8] Yi, J., et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials. Available at: [Link]
[13] Francisco, A. F., et al. (2015). Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. Journal of Medicinal Chemistry. Available at: [Link]
[2] Request PDF. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds. Available at: [Link]
[14] SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]
[9] Wisto, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]
[22] Perry, B., et al. (2023). Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
[23] Liu, Y., et al. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Available at: [Link]
[24] ResearchGate. (n.d.). Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives. Available at: [Link]
[17] Journal of Advanced Pharmacy Education and Research. (n.d.). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Available at: [Link]
[16] National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]
[15] IJCRT.org. (2022). Pyrazoline derivatives as an anticancer activity. Available at: [Link]
[4] Rivera-Chavarría, I. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
[25] Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]
[26] Al-Warhi, T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available at: [Link]
[10] El-Sayed, N. F. A., et al. (2018). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]
[12] International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
[5] Molecules. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory [energetic-materials.org.cn]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. ijcrt.org [ijcrt.org]
- 16. pharmajournal.net [pharmajournal.net]
- 17. japer.in [japer.in]
- 18. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pjoes.com [pjoes.com]
- 26. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a potential enzyme inhibitor
Application Notes and Protocols
Topic: Investigating 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery and characterization of novel enzyme inhibitors are fundamental to advancing therapeutic strategies across numerous diseases.[1] This document provides a comprehensive guide to evaluating the potential of This compound as an enzyme inhibitor. This compound integrates two privileged chemical scaffolds: the pyrazole nucleus, known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, and the benzoic acid moiety, a common feature in various enzyme inhibitors.[2][3] We present a structured, multi-stage experimental framework, beginning with initial biochemical screening to identify enzymatic targets, followed by detailed kinetic analysis to elucidate the mechanism of inhibition (MOI), and culminating in cell-based assays to validate activity in a physiological context. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously assess the compound's inhibitory profile and therapeutic potential.
Compound Profile: this compound
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₁N₃O₅
-
Key Features:
-
Benzoic Acid Core: Provides a carboxylic acid group, which can act as a key interaction point (e.g., hydrogen bond donor/acceptor) within an enzyme's active site. Derivatives of benzoic acid are known to inhibit a range of enzymes, including tyrosinase and protein phosphatases.[3][4]
-
4-Nitro-1H-Pyrazole Moiety: The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone of many approved drugs.[2] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the pyrazole ring and participate in specific interactions with target proteins.
-
Methylene Linker: Connects the pyrazole and benzoic acid scaffolds, providing conformational flexibility that allows the two key pharmacophores to orient themselves optimally within a binding pocket.
-
Rationale for Investigation as an Enzyme Inhibitor:
The combination of these structural motifs suggests a high potential for biological activity. Pyrazole derivatives have been successfully developed as inhibitors for targets such as kinases, fatty acid biosynthesis enzymes, and monoamine oxidases.[5][6][7] Similarly, the benzoic acid scaffold is present in drugs that inhibit enzymes like dihydrofolate reductase.[8] Therefore, this hybrid molecule represents a rational starting point for inhibitor discovery campaigns against a wide array of enzyme classes.
| Property | Predicted Value / Information | Source / Justification |
| Molecular Weight | 277.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid, white to light yellow crystalline powder. | Based on the properties of its precursors, such as 4-methoxy-3-nitrobenzoic acid and 4-nitro-1H-pyrazole.[9] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and acetone; sparingly soluble in water. | Common for complex organic molecules. A stock solution in 100% DMSO is recommended for biological assays. |
| Stability | Stable under standard laboratory conditions. | The pyrazole ring is generally resistant to oxidation and reduction, though the nitro group can be reduced under specific chemical conditions.[10] |
Section 1: Initial Hit Identification via Biochemical Screening
Expert Insight: The first step in characterizing a novel compound is to identify which enzymes it interacts with. A broad screening approach against a panel of purified enzymes or a single, high-priority target is essential. The goal here is not to determine potency, but to simply find a "hit"—a reproducible inhibitory signal. A single high concentration (e.g., 10-50 µM) is typically used to maximize the chances of detecting an interaction.
Workflow for Initial Enzyme Inhibition Screening
Caption: Binding models for different mechanisms of reversible enzyme inhibition.
Protocol 2.1: IC₅₀ Determination
Principle: A series of inhibitor concentrations are tested to generate a dose-response curve. The IC₅₀ is determined by fitting this curve to a suitable pharmacological model.
Methodology:
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point. This should be done in an intermediate plate before adding to the final assay plate.
-
Assay Setup: Set up the assay as described in Protocol 1.1, but instead of a single concentration, add the range of inhibitor concentrations. Ensure negative (no inhibitor) and positive (saturating known inhibitor) controls are included.
-
Substrate Concentration: Use the substrate at a concentration equal to its Michaelis-Menten constant (Kₘ). This provides a sensitive and standardized condition for comparing IC₅₀ values.
-
Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration. b. Plot percent inhibition versus the log of the inhibitor concentration. c. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R). This will yield the IC₅₀ value.
Protocol 2.2: Mechanism of Inhibition (MOI) Study
Principle: To determine the MOI, enzyme kinetics are measured across a matrix of varying substrate and inhibitor concentrations. The resulting changes in the kinetic parameters Kₘ and Vₘₐₓ reveal the inhibition mechanism. [1] Methodology:
-
Experimental Design: This is a matrix experiment.
-
Select at least 5-6 substrate concentrations, typically ranging from 0.2x Kₘ to 10x Kₘ.
-
Select at least 4-5 inhibitor concentrations, including zero. The concentrations should be centered around the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
-
Assay Execution: Perform the enzyme assay for every combination of substrate and inhibitor concentration. It is critical to measure the initial reaction velocity (v₀) for each condition. This requires a kinetic assay.
-
Data Analysis: a. For each inhibitor concentration, plot the initial velocity (v₀) against substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values. b. Create a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs 1/[S]). The pattern of line intersections is characteristic of the inhibition type. c. Alternatively, use global non-linear regression to fit all data simultaneously to the equations for competitive, non-competitive, and uncompetitive inhibition. The model with the best fit (e.g., lowest sum of squared residuals) indicates the most likely mechanism.
Interpreting Kinetic Data:
| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot Appearance |
| Competitive | Increases (Apparent Kₘ > Kₘ) | Unchanged | Lines intersect on the y-axis. |
| Non-competitive | Unchanged | Decreases (Apparent Vₘₐₓ < Vₘₐₓ) | Lines intersect on the x-axis. |
| Uncompetitive | Decreases (Apparent Kₘ < Kₘ) | Decreases (Apparent Vₘₐₓ < Vₘₐₓ) | Lines are parallel. |
Section 3: Validating Activity in Cell-Based Assays
Expert Insight: A potent biochemical inhibitor is not guaranteed to be effective in a living system. [1]Cell-based assays are a crucial secondary validation step to assess factors like cell membrane permeability, stability in the cellular environment, and engagement with the target protein inside the cell. [11]A positive result in a cellular assay significantly increases confidence in the compound's therapeutic potential.
From Benchtop to Biology: The Assay Funnel
Caption: The drug discovery funnel, from biochemical to clinical studies.
Protocol 3.1: General Cell-Based Target Activity Assay
Principle: This protocol outlines a method to measure the inhibition of a specific enzyme-driven pathway in cultured cells. A common example is measuring the phosphorylation of a kinase's substrate. [12]The specific endpoint will depend entirely on the enzyme target.
Materials:
-
Human cell line expressing the target enzyme.
-
Cell culture medium, serum, and supplements.
-
Test compound and controls.
-
Lysis buffer.
-
Detection reagents (e.g., phospho-specific antibodies for an ELISA or Western blot).
Methodology:
-
Cell Culture: Plate cells in a 96-well culture plate and grow to ~80% confluency.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a defined period (e.g., 2-24 hours) to allow for compound uptake and target engagement.
-
Cell Lysis: Wash the cells with cold PBS, then add lysis buffer to extract the cellular proteins.
-
Endpoint Measurement:
-
ELISA/HTRF: Use a plate-based immunoassay with a primary antibody against the target protein and a secondary antibody that detects the specific modification (e.g., phosphorylation). This is a high-throughput method.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. This method is lower throughput but provides molecular weight confirmation.
-
-
Data Analysis: Quantify the signal for the endpoint in each well. Normalize the data to the vehicle-treated cells and plot against inhibitor concentration to determine a cellular IC₅₀, similar to the biochemical assay analysis.
Conclusion and Future Directions
This guide provides a systematic approach to characterizing this compound as a potential enzyme inhibitor. By progressing through biochemical screening, detailed kinetic analysis, and cellular validation, researchers can build a comprehensive profile of the compound's activity. Positive results from this workflow would justify further investigation, including:
-
Selectivity Profiling: Testing the inhibitor against a panel of related enzymes to determine its specificity.
-
Structural Biology: Co-crystallization of the inhibitor with its target enzyme to understand the binding mode at an atomic level.
-
Lead Optimization: Synthesizing analogs of the compound to improve potency, selectivity, and drug-like properties (ADME).
-
In Vivo Testing: Evaluating the compound's efficacy and safety in animal models of disease.
The rational design of this molecule, combining the proven pyrazole and benzoic acid scaffolds, makes it a promising candidate for inhibitor discovery and a valuable tool for chemical biology.
References
-
National Center for Biotechnology Information (2012). Assay Guidance Manual. Available at: [Link]
-
Wikipedia (2023). Enzyme inhibitor. Available at: [Link]
-
Aryal, S. (2023). Enzyme Inhibitors. Microbe Notes. Available at: [Link]
-
Ali, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. Available at: [Link]
-
Wang, H., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid.... ACS Omega. Available at: [Link]
-
Guryev, O., & Guryev, V. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX. Available at: [Link]
-
TeachMePhysiology (2024). Enzyme Inhibition – Types of Inhibition. Available at: [Link]
-
Lu, C., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available at: [Link]
-
Ali, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. RSC Medicinal Chemistry. Available at: [Link]
-
ChemWis (2023). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. YouTube. Available at: [Link]
-
Gomaa, A. M., & El-Subbagh, H. I. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
BellBrook Labs (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. Available at: [Link]
-
LibreTexts Chemistry (2025). Enzyme Inhibition. Available at: [Link]
-
Svete, J. (2015). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]
-
Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
National Journal of Pharmaceutical Sciences (2021). A review of pyrazole an its derivative. Available at: [Link]
-
Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
-
De, M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]
-
Binda, C., et al. (2000). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
LibreTexts Chemistry (2025). Enzyme Inhibition. Available at: [Link]
-
International Journal of Research and Analytical Reviews (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available at: [Link]
-
Amsbio. Enzyme Activity Assays. Available at: [Link]
-
International Journal Of Novel Research And Development (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]
-
Oblea, M., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
-
Li, H., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD.... Bioorganic Chemistry. Available at: [Link]
-
Yin, C., et al. (2019). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Available at: [Link]
-
ResearchGate (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. International Journal of Chemical Sciences. Available at: [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. preprints.org [preprints.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijnrd.org [ijnrd.org]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Antimicrobial Screening of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction: The Rationale for Screening a Novel Pyrazole Derivative
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole nucleus, represent a promising area of research due to their wide range of observed biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The target molecule, 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , has been rationally designed to incorporate several chemical moieties that are independently associated with antimicrobial effects. This application note provides a comprehensive guide for the systematic in vitro screening of this compound.
Scientific Foundation for Investigation:
-
The Pyrazole Core: The pyrazole ring is a key pharmacophore found in several clinically used drugs and is known to possess significant antibacterial activity.[1] Its mechanism can be linked to the disruption of essential cellular processes, including cell wall synthesis.[1]
-
The Nitro Group (NO₂): Nitroaromatic compounds are a well-established class of antimicrobials, particularly effective against anaerobic bacteria and parasites.[5][6] Their activity is often dependent on reductive bioactivation within the microbial cell, leading to the formation of toxic radical species that can damage DNA and other critical biomolecules.[5][7][8] This bioactivation creates reactive nitrogen species that are cytotoxic to the pathogen.[5]
-
The Benzoic Acid Moiety: Benzoic acid and its derivatives are known for their antimicrobial properties and are commonly used as preservatives.[9] The carboxylic acid group can influence the molecule's solubility and ability to interact with bacterial targets.
-
The Methoxy Group (OCH₃): The inclusion of a methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its uptake by microbial cells or its interaction with target enzymes.[10] Some studies suggest that methoxyl substitution on benzoic acid derivatives can significantly inhibit biofilm formation.[11]
This strategic combination of functional groups provides a strong rationale for investigating the antimicrobial potential of this compound against a panel of clinically relevant pathogens.
Experimental Design & Workflow
The screening process is designed as a tiered approach, starting with a broad qualitative assessment and progressing to quantitative and mechanistic evaluations. This ensures an efficient use of resources, focusing detailed analysis on confirmed antimicrobial activity.
Caption: High-level workflow for antimicrobial screening.
PART 1: Materials and Reagents
Test Compound
-
Compound: this compound
-
Purity: >95% (as determined by HPLC and NMR)
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)
Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sabouraud Dextrose Agar/Broth (for fungi)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth
-
0.5 McFarland Turbidity Standard
-
Sterile Saline (0.85% NaCl)
-
Sterile filter paper disks (6 mm diameter)
-
Sterile 96-well microtiter plates
-
Positive Control Antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Negative Control (DMSO)
Microbial Strains (Suggested Panel)
A diverse panel of microorganisms is crucial for determining the spectrum of activity. The following are recommended, including representatives of Gram-positive, Gram-negative, and fungal pathogens, preferably ATCC® reference strains for reproducibility.
| Category | Organism | ATCC® No. | Significance |
| Gram-Positive | Staphylococcus aureus | 29213 | Common cause of skin and systemic infections |
| Enterococcus faecalis | 29212 | Opportunistic pathogen, often drug-resistant | |
| Gram-Negative | Escherichia coli | 25922 | Common cause of UTIs and gastrointestinal infections |
| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, intrinsically resistant | |
| Fungus (Yeast) | Candida albicans | 90028 | Common cause of opportunistic fungal infections |
PART 2: Detailed Experimental Protocols
Protocol 1: Preparation of Test Compound Stock Solution
Rationale: A high-concentration, sterile stock solution is required for serial dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (<1%) to avoid solvent-induced toxicity to the microbes.
-
Weighing: Accurately weigh 10 mg of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile DMSO to achieve a stock concentration of 10.24 mg/mL. Vortex thoroughly until the compound is completely dissolved.
-
Scientist's Note: This concentration is chosen for ease of subsequent 2-fold serial dilutions, starting from a high of 1024 µg/mL.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C.
Protocol 2: Primary Screening - Kirby-Bauer Disk Diffusion Assay
Rationale: The disk diffusion method is a rapid, qualitative screening tool to assess if the compound has any antimicrobial activity.[12][13][14] The compound diffuses from a paper disk into the agar, creating a concentration gradient.[12][15] If the compound is effective, a clear "zone of inhibition" where no microbial growth occurs will be observed around the disk.[14][15]
-
Inoculum Preparation:
-
Pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[12]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[12]
-
-
Disk Application:
-
Allow the plate surface to dry for 3-5 minutes.
-
Aseptically apply sterile 6 mm paper disks to the agar surface.
-
Pipette a defined amount (e.g., 20 µL) of the test compound stock solution onto a disk. For screening, a high loading amount (e.g., 200 µ g/disk ) is recommended.
-
Apply positive control (standard antibiotic) and negative control (DMSO) disks to the same plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (48 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.[16]
Protocol 3: Quantitative Analysis - Broth Microdilution for MIC
Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[17] It is the gold standard for quantitative susceptibility testing.[18] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[17][19][20]
Caption: Workflow for Broth Microdilution MIC Assay.
-
Plate Preparation:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a 2x working solution of the test compound (e.g., 2048 µg/mL in CAMHB). Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
This creates a concentration gradient (e.g., 1024, 512, 256... down to 2 µg/mL).
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension adjusted to the 0.5 McFarland standard as described in Protocol 2.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation:
-
Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17][21]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MIC value indicates growth inhibition (bacteriostatic), but not necessarily cell death (bactericidal). The MBC test distinguishes between these two modes of action. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
-
Subculturing from MIC plate: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.
PART 3: Data Interpretation and Presentation
Example Data Tables
The following tables illustrate how to present the collected data. Note: These are example values for illustrative purposes only.
Table 1: Primary Screening via Disk Diffusion (Zone of Inhibition in mm)
| Organism | Test Compound (200 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | DMSO (20 µL) |
| S. aureus | 18 | 25 | 0 |
| E. coli | 14 | 30 | 0 |
| P. aeruginosa | 0 | 22 | 0 |
| C. albicans | 12 | N/A | 0 |
Table 2: Quantitative Susceptibility Testing (MIC/MBC in µg/mL)
| Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 32 | 64 | 2 | Bactericidal |
| E. coli | 64 | >1024 | >16 | Bacteriostatic |
| P. aeruginosa | >1024 | >1024 | - | Resistant |
| C. albicans | 128 | >1024 | >8 | Fungistatic |
Interpretation of MBC/MIC Ratio:
-
≤ 4: The compound is generally considered bactericidal .
-
> 4: The compound is generally considered bacteriostatic .
Conclusion and Future Directions
This application note provides a standardized, robust framework for the initial antimicrobial evaluation of this compound. The multi-step protocol, progressing from qualitative to quantitative assessment, allows for a thorough characterization of the compound's activity spectrum and potency. Based on the hypothetical data, the compound shows promising bactericidal activity against S. aureus and bacteriostatic activity against E. coli.
Further studies should focus on cytotoxicity assays against mammalian cell lines to determine the therapeutic index, time-kill kinetic studies to understand the dynamics of microbial killing, and mechanistic studies to elucidate the specific molecular target(s).
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
-
Dudek-Wicher, R., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
-
Eroy-Reveles, A. A., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC.
-
Farag, A. A., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.
-
YouTube. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid.
-
Rapp, B. E., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI.
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives.
-
Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. NIH.
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
-
Benchchem. (2025). 4-Methoxy-3-nitrobenzoic acid as a chemical intermediate in organic synthesis.
-
ResearchGate. (2019). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid.
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
-
YouTube. (2020). MIC (Broth Microdilution) Testing.
-
ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
-
Taylor & Francis. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives.
-
NIH Bookshelf. (2023). Antimicrobial Susceptibility Testing.
-
MDPI. (2017). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
-
PNAS. (2022). Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis.
-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
-
ResearchGate. Antimicrobial activity of phenol and benzoic acid derivatives.
-
NIH. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
-
PMC - NIH. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
-
MI - Microbiology. Broth Microdilution.
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
-
YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. chainnetwork.org [chainnetwork.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. nih.org.pk [nih.org.pk]
- 21. rr-asia.woah.org [rr-asia.woah.org]
Unveiling the Anticancer Potential of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: An Application and Protocol Guide
Abstract
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals investigating the anticancer properties of the novel synthetic compound, 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. We provide a comprehensive overview of its proposed mechanism of action, validated in vitro protocols to assess its efficacy, and critical insights into data interpretation. This guide is meticulously designed to empower oncology and drug discovery researchers with the essential methodologies to rigorously evaluate the therapeutic promise of this compound.
Introduction: The Rationale for Investigating this compound
This compound is a novel synthetic small molecule that belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer effects.[1][2] Several FDA-approved drugs, particularly tyrosine kinase inhibitors, feature a pyrazole core, highlighting its significance in cancer therapy.[1] The structure of this specific compound, incorporating a nitro-pyrazole and a benzoic acid moiety, suggests a multi-faceted potential for anticancer activity. The nitroaromatic group may allow for bioreductive activation in hypoxic tumor environments, a known strategy to achieve tumor-selective cytotoxicity. The benzoic acid group, on the other hand, can enhance solubility and provides a site for further medicinal chemistry optimization.
Initial investigations into pyrazole derivatives have revealed their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] This application note will provide a systematic approach to explore these potential anticancer mechanisms for this compound.
Proposed Mechanism of Action: Targeting Key Cancer Pathways
While the precise molecular targets of this compound are a subject of ongoing research, the structural alerts and the known activities of similar pyrazole-containing compounds point towards several potential mechanisms. These include the inhibition of critical cell signaling pathways that are frequently dysregulated in cancer.[5] A prominent hypothesis is the compound's interference with the PI3K/Akt/mTOR signaling cascade.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9][10]
Figure 2: A streamlined workflow for the Annexin V/PI apoptosis assay.
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Causality Behind Experimental Choices: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. [4]Cell cycle analysis using propidium iodide staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [11][12]PI is a stoichiometric DNA dye, meaning the amount of fluorescence is directly proportional to the DNA content. [11] Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cells and preserves their DNA. [13]3. Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. RNase A is essential to degrade any RNA that might otherwise be stained by PI. [14]4. Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark. [13]5. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a cell cycle histogram.
Data Interpretation and Troubleshooting
-
IC50 Values: A lower IC50 value signifies higher potency. Comparing IC50 values across a panel of cell lines can provide initial insights into the compound's selectivity.
-
Apoptosis vs. Necrosis: A significant increase in the Annexin V-positive, PI-negative cell population is indicative of apoptosis induction. A substantial increase in the PI-positive population may suggest a necrotic mode of cell death.
-
Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (e.g., an increased G2/M peak) points to a block in cell cycle progression at that checkpoint.
-
Common Troubleshooting:
-
High variability in MTT assays: Ensure consistent cell seeding density and check for edge effects in the 96-well plates.
-
Low Annexin V staining: Optimize the treatment time and concentration of the compound. Ensure the binding buffer contains calcium.
-
Broad peaks in cell cycle histograms: Ensure a single-cell suspension before analysis and proper fixation.
-
Concluding Remarks
The protocols detailed in this application note provide a robust and validated framework for the initial in vitro characterization of the anticancer activity of this compound. By systematically assessing its impact on cell viability, the mode of cell death, and cell cycle progression, researchers can build a strong foundation for understanding its therapeutic potential. Subsequent investigations should include Western blot analysis to probe the modulation of key proteins in the proposed signaling pathways and, ultimately, in vivo studies in relevant animal models to translate these in vitro findings towards a preclinical setting.
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI.
- MTT assay protocol. (n.d.). Abcam.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
- Bioassays for anticancer activities. (n.d.). PubMed.
- Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PMC - PubMed Central.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Springer.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers in Oncology.
- Guideline for anticancer assays in cells. (n.d.). ResearchGate.
- MTT (Assay protocol). (2023). Protocols.io.
- DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI.
- PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. (n.d.). Benchchem.
- Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Babraham Institute.
- PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (n.d.). MDPI.
- The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio.
- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). PMC - NIH.
- PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2025). PubMed.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility.
- Propidium Iodide Nucleic Acid Stain. (2006). Thermo Fisher Scientific.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. ijnrd.org [ijnrd.org]
- 3. srrjournals.com [srrjournals.com]
- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
A Guide for Researchers in Drug Discovery and Development
Introduction: Rationale and Scientific Context
The compound 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a novel chemical entity that merges two pharmacologically significant scaffolds: pyrazole and benzoic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Similarly, benzoic acid and its derivatives have demonstrated the ability to retard the growth of cancer cells, in some cases by inhibiting histone deacetylases (HDAC)[1][2].
The unique combination of a nitro-substituted pyrazole ring linked to a methoxy-substituted benzoic acid suggests a potential for multifaceted biological interactions. The nitro group can be a key pharmacophore, while the benzoic acid moiety can influence solubility, cell permeability, and target engagement. Therefore, a thorough in vitro evaluation of the cytotoxic potential of this compound is a critical first step in its preclinical assessment.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of cell-based assays to determine the cytotoxicity of this compound. The protocols are designed to be robust and self-validating, providing a clear understanding of the compound's effect on cell viability, proliferation, and mechanism of cell death.
Experimental Workflow for Cytotoxicity Assessment
A multi-tiered approach is recommended to comprehensively assess the cytotoxic profile of a novel compound. This workflow ensures that the results are not an artifact of a single assay's chemistry and provides deeper insights into the potential mechanism of action.
Caption: A multi-phase workflow for assessing compound cytotoxicity.
PART 1: Core Cytotoxicity Assays
MTT Assay: Assessment of Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. A decrease in the rate of formazan production is indicative of a reduction in cell viability. This is often a first-line screening assay due to its high throughput and sensitivity[3][4].
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | MCF-7, HeLa, HEK293 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Positive Control | Doxorubicin (1 µM) |
| Vehicle Control | DMSO (≤0.5%) |
Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity. This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity[5].
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often convenient to perform the LDH assay on the supernatant collected from the same wells used for the MTT assay before the addition of MTT.
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Reading:
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release control - Absorbance of untreated cells)) * 100
-
The maximum LDH release control is typically achieved by lysing a set of untreated cells with a lysis buffer provided in the kit.
-
| Parameter | Description |
| Assay Principle | Measurement of released LDH |
| Sample | Cell culture supernatant |
| Detection Method | Colorimetric (490 nm) |
| Controls | Untreated, Vehicle, Max LDH Release |
PART 2: Mechanistic Insights into Cell Death
Apoptosis vs. Necrosis Assay using Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between different modes of cell death. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with the IC50 concentration of the compound (determined from the MTT assay) for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained cells as controls for setting the compensation and gates.
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
An increase in the Annexin V-positive population indicates the induction of apoptosis.
Caption: Hypothetical signaling pathways for compound-induced apoptosis.
Conclusion and Future Directions
The described cell-based assays provide a robust framework for the initial cytotoxic characterization of this compound. A comprehensive analysis of the data generated from these assays will enable a data-driven decision on whether to advance this compound for further preclinical development. Should the compound exhibit potent and selective cytotoxicity against cancer cells, further investigations into its specific molecular targets and in vivo efficacy would be warranted.
References
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (n.d.). Nature Protocols. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). Cancer Biology & Therapy. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]
-
THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
-
Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. (2024). bioRxiv. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
(PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). ResearchGate. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc.. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]
-
Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). Heliyon. [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
Sources
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
A Prospective Guide for Medicinal Chemistry Applications
Disclaimer: The following document is a prospective guide based on the analysis of structurally related compounds and established principles of medicinal chemistry. The target molecule, 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is a novel chemical entity, and its synthesis and biological activities are hypothesized herein. All protocols are provided for research and development purposes and should be conducted by qualified professionals.
Introduction: A Scaffold of Potential
The convergence of privileged substructures in a single molecular entity is a cornerstone of modern drug discovery. The novel compound, this compound, represents such a convergence, integrating three key pharmacophores: the pyrazole ring, a nitroaromatic system, and a benzoic acid moiety.
-
The Pyrazole Core: Pyrazole and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, present in numerous approved drugs.[1] They are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their versatility allows for extensive structural modifications to fine-tune their pharmacological profiles.[1]
-
The 4-Nitropyrazole Moiety: The inclusion of a nitro group can significantly influence a molecule's electronic properties and biological activity. Nitropyrazoles, in particular, have been investigated for their applications in medicine and as energetic materials.[3][4] In a therapeutic context, the nitro group can act as a bioisostere or be involved in bioreductive activation, a mechanism exploited by certain antimicrobial and anticancer agents.[5]
-
The Benzoic Acid Functionality: The carboxylic acid group is a common feature in many drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. In the context of pyrazole-containing molecules, the benzoic acid moiety has been integral to the development of potent antibacterial agents.[6][7][8][9]
This guide provides a hypothesized synthetic route for this compound, outlines its potential applications in medicinal chemistry, and details protocols for its synthesis and preliminary biological evaluation.
Part 1: Proposed Synthesis
The synthesis of the target compound can be envisioned through a multi-step pathway, beginning with a commercially available starting material and proceeding through key intermediates. The proposed route leverages established synthetic transformations.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for the target compound.
Protocol 1: Synthesis of this compound
Rationale: This three-step synthesis begins with the radical bromination of the benzylic methyl group of a commercially available benzoate ester. The resulting benzyl bromide is a versatile electrophile for the subsequent N-alkylation of 4-nitro-1H-pyrazole.[10][11][12] Finally, saponification of the methyl ester yields the desired carboxylic acid.
Materials:
-
Methyl 4-methoxy-3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
4-Nitro-1H-pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, rotary evaporator
Procedure:
Step 1: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate
-
To a round-bottom flask, add methyl 4-methoxy-3-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq) in carbon tetrachloride.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-(bromomethyl)-4-methoxybenzoate as a white solid.
Step 2: Synthesis of Methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
-
In a round-bottom flask, dissolve 4-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
To this suspension, add a solution of methyl 3-(bromomethyl)-4-methoxybenzoate (1.05 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford the desired N-alkylated pyrazole intermediate.
Step 3: Synthesis of this compound
-
Dissolve the methyl ester intermediate from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Hypothesized Medicinal Chemistry Applications
Based on the extensive literature on related compounds, the target molecule is a promising candidate for several therapeutic areas, most notably as an antibacterial agent.
Primary Application: Antibacterial Agents
Numerous studies have demonstrated that pyrazole derivatives containing a benzoic acid moiety possess potent antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis.[7][8] Some of these compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5-0.78 µg/mL and are effective against both planktonic bacteria and biofilms.[6][9] The proposed mechanism of action for some of these analogs involves the inhibition of fatty acid biosynthesis or permeabilization of the cell membrane.[7][9] The addition of the 4-nitropyrazole group could enhance this activity or introduce novel mechanisms of action.
Secondary Applications:
-
Anticancer Activity: Pyrazole-containing compounds are widely investigated as anticancer agents.[2] The nitropyrazole scaffold, in particular, has been explored for its cytotoxic potential against various cancer cell lines.[4]
-
Anti-inflammatory Properties: Certain pyrazole derivatives exhibit anti-inflammatory activity, and this is another potential avenue for investigation.[2]
Screening Cascade Diagram
Caption: A logical workflow for evaluating the compound's biological activity.
Part 3: Protocols for Biological Evaluation
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing the potency of a potential new antibiotic.
Materials:
-
Test compound, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB. Typical final concentrations might range from 128 µg/mL to 0.25 µg/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted compound.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible bacterial growth occurs.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess whether a potential antibiotic is toxic to human cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293, a human embryonic kidney cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO).
-
Incubate the plate for another 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data from Structurally Related Compounds
To provide a benchmark for the potential efficacy of the target compound, the following table summarizes the reported antibacterial activity of similar pyrazole-benzoic acid derivatives.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Phenylpyrazolyl benzoic acid derivatives | Staphylococcus aureus | 0.78 - 3.125 | [7][8] |
| Phenylpyrazolyl benzoic acid derivatives | Enterococcus faecalis | 0.78 - 6.25 | [7] |
| Fluorophenyl-pyrazolyl benzoic acid derivatives | Methicillin-resistant S. aureus (MRSA) | as low as 0.39 | [13] |
| Trifluoromethyl phenyl pyrazole derivatives | Gram-positive bacteria | as low as 0.78 | [3] |
Conclusion
The novel molecule this compound is a theoretically promising scaffold for the development of new therapeutic agents, particularly antibacterials. Its design incorporates features known to be associated with potent biological activity. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to synthesize this compound and evaluate its medicinal potential. The successful development of this and related molecules could contribute to the arsenal of drugs needed to combat pressing health challenges such as antimicrobial resistance.
References
-
(No author given). (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
(No author given). (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]
-
(No author given). (Date not available). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Available at: [Link]
-
Raj KC, H., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. Available at: [Link]
-
(No author given). (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
- (No author given). (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
-
(No author given). (Date not available). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]
-
(No author given). (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
(No author given). (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
(No author given). (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
(No author given). (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. Available at: [Link]
- (No author given). (2011). Preparation method of 4-aminomethylbenzoic acid. Google Patents.
-
(No author given). (Date not available). Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. Available at: [Link]
-
(No author given). (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
(No author given). (Date not available). Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. ResearchGate. Available at: [Link]
-
(No author given). (Date not available). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. Available at: [Link]
-
(No author given). (Date not available). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PubMed Central. Available at: [Link]
-
K'osodo, F. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters, 21(20), 5938-5942. Available at: [Link]
-
(No author given). (2008). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Quick Company. Available at: [Link]
-
(No author given). (Date not available). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
-
(No author given). (Date not available). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
(No author given). (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Available at: [Link]
Sources
- 1. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid and its Analogs
Foreword: The Imperative for Novel Chemical Scaffolds in Drug Discovery
The relentless evolution of drug resistance in pathogens and the complex nature of diseases like cancer necessitate a continuous search for novel chemical entities. The pyrazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This guide focuses on a representative pyrazole compound, 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , as a foundational structure for a high-throughput screening (HTS) campaign aimed at discovering novel therapeutic agents. While this specific molecule's activity is underexplored, its structural motifs—a substituted pyrazole, a nitro group, and a benzoic acid moiety—are present in compounds with known biological relevance.[1][2][6][7] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust HTS workflow, from initial screening to hit validation, using this chemical series as a starting point.
Section 1: Strategic Overview of the HTS Campaign
The primary objective of this HTS campaign is to identify and characterize potent and selective modulators of a chosen biological target. Given the prevalence of antibacterial activity among pyrazole derivatives, this guide will use the discovery of novel antibacterial agents as an illustrative example.[1][2][5][6] The principles and protocols described herein are, however, readily adaptable to other therapeutic areas, such as oncology, by substituting the target system.[3][8]
A successful HTS campaign is a multi-stage process that systematically funnels a large library of compounds down to a small number of validated hits.[9][10][11] Our approach emphasizes scientific rigor and data-driven decision-making at each stage.
The HTS Funnel: A Conceptual Workflow
The screening process is designed as a funnel, where each successive step increases the stringency of the evaluation criteria, thereby enriching for compounds with the desired biological activity and drug-like properties.
Caption: Hypothetical inhibition of the bacterial fatty acid biosynthesis pathway by the lead compound.
Orthogonal Assays for Mechanism Elucidation
To validate the proposed mechanism, orthogonal assays can be employed.
-
Target-based biochemical assays: If a specific enzyme like FabI is suspected, a fluorescence polarization (FP) assay could be developed to directly measure the binding of the compound to the purified enzyme. [12][13][14]* Macromolecular synthesis assays: These assays can determine if the compound inhibits the synthesis of DNA, RNA, protein, or cell wall components, helping to narrow down the potential target pathway. [2]
Section 5: Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for conducting a high-throughput screening campaign using the this compound scaffold as a starting point for antibacterial drug discovery. The detailed protocols for primary screening, hit confirmation, and cytotoxicity counter-screening provide a clear path for identifying potent and selective hits. The subsequent steps of hit validation through orthogonal assays and exploration of structure-activity relationships (SAR) by testing analogs will be crucial for advancing these hits into a lead optimization program. [9][15]By adhering to these principles of robust assay design, stringent data analysis, and logical progression, researchers can effectively leverage HTS to uncover novel chemical entities to address urgent medical needs.
References
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. [Link]
-
KC, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 223, 113637. [Link]
-
KC, R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(2), 347–358. [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]
-
Rojas-León, C. A., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1382. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
Nano-Micro Spheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Gao, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
-
Liu, B., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening, 17(5), 656–664. [Link]
-
O'Connor, D., & Ubben, S. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 7(5), 417–431. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]
-
Signosis, Inc. (n.d.). GPCR Luciferase Reporter Cell Lines. [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. [Link]
-
Balaji, B., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione as a dual inhibitor of EGFR and HER2 for gastric cancer therapy. Scientific Reports, 13(1), 23023. [Link]
-
Liu, B., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]
-
Kumar, A., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(4). [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]
-
Nanjunda, S., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 7(1), 2–12. [Link]
-
Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. [Link]
-
Fanning, L. R., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(4), M1494. [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(9), 4093–4108. [Link]
-
Liu, X., et al. (2021). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 213, 113170. [Link]
-
KC, R., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]
Sources
- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support guide for the purification of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The guidance herein is based on established chemical principles and field-proven laboratory techniques.
Introduction to the Molecule and Purification Challenges
This compound is a moderately complex organic molecule featuring a benzoic acid moiety, a methoxy group, a methylene linker, and a nitropyrazole ring. This combination of functional groups presents a unique set of purification challenges. The acidic nature of the carboxylic acid, the polarity of the nitro group, and the potential for various side-products during synthesis necessitate a multi-step purification strategy. Common issues include the removal of unreacted starting materials, positional isomers, and byproducts from side reactions.
This guide is structured to help you diagnose and resolve common purification problems through a series of targeted questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue instead of the expected solid. What should I do first?
A1: An oily product often indicates the presence of significant impurities, residual solvent, or a low-melting eutectic mixture.
-
Initial Step: First, ensure all volatile solvents have been thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator may be required, but avoid high temperatures to prevent decomposition.
-
Troubleshooting: If the product remains oily, it is likely due to impurities. Attempting to triturate the oil with a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes or diethyl ether) can sometimes induce crystallization of the desired compound. If this fails, proceed directly to chromatographic purification.
Q2: The yield of my crude product is very low. Could this be a purification issue?
A2: While low yield is often a reaction-related problem, it can be exacerbated during workup and purification.[1]
-
Aqueous Workup: Ensure that the pH of the aqueous layer was appropriately adjusted during any acid-base extractions. Your product is a carboxylic acid and will be soluble in a basic aqueous phase.[2][3][4][5] To recover it, the aqueous layer must be acidified to a pH of approximately 2-3 to precipitate the acid.
-
Solvent Choice: During extraction, ensure you are using a sufficiently polar organic solvent (e.g., ethyl acetate) to efficiently extract your product from the aqueous layer.
Q3: My purified compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic sign of an impure compound.[6] Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification is necessary.
Q4: I see multiple spots on my Thin Layer Chromatography (TLC) plate after purification. How do I proceed?
A4: Multiple spots on a TLC plate confirm the presence of impurities.[7][8] The next step depends on the separation of the spots.
-
Well-Separated Spots: If the spots are well-separated, column chromatography is the recommended next step.[9][10]
-
Closely Spaced Spots: If the spots are very close, you may need to optimize your TLC mobile phase to achieve better separation before attempting column chromatography. Testing various solvent systems with different polarities is crucial.
In-Depth Troubleshooting Guide
This section provides detailed protocols to address specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials
The synthesis of the target molecule likely involves the reaction of a substituted benzoic acid with a nitropyrazole derivative. Unreacted starting materials are common impurities.
Diagnostic:
-
TLC Analysis: Co-spot your crude product with the starting materials on a TLC plate.
-
¹H NMR Spectroscopy: Look for characteristic peaks of the starting materials in the crude NMR spectrum.
Purification Strategy: Acid-Base Extraction
The carboxylic acid functionality of your target molecule allows for a straightforward separation from non-acidic starting materials.[2][3][4][5]
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer. The organic layer will contain neutral or basic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-acidic impurities.
-
Slowly acidify the aqueous layer with 1M HCl with stirring in an ice bath until the pH is ~2-3. The target compound should precipitate out.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Expert Insight: Using a weak base like sodium bicarbonate is often preferred over a strong base like sodium hydroxide to avoid potential hydrolysis of other functional groups on the molecule or related impurities.
Issue 2: Isomeric Impurities
Positional isomers can be formed during the synthesis, for instance, if the nitration of the pyrazole ring is not completely regioselective. These isomers often have very similar polarities, making them difficult to separate.
Diagnostic:
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the most effective technique for detecting and quantifying closely related isomers.[6][11][12]
-
¹H NMR Spectroscopy: High-field NMR may reveal extra, closely spaced peaks in the aromatic region.
Purification Strategy: Column Chromatography
Flash column chromatography is the primary method for separating isomers.[9][10][13]
Protocol:
-
Solvent System Selection: First, determine an optimal mobile phase using TLC. A good system will show clear separation between your product spot and the impurity, with an Rf value for your product between 0.2 and 0.4. A common starting point for compounds of this nature is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column. This technique generally provides better resolution than loading the sample in solution.[9]
-
Elution: Run the column with your chosen solvent system, gradually increasing the polarity if a gradient is needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of polar compounds.[9] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| Loading Method | Dry Loading | Prevents band broadening and improves separation.[9] |
Issue 3: Persistent Color in the Final Product
A yellow or brownish tint in the final product may indicate the presence of colored impurities, often nitro-aromatic byproducts or degradation products.
Purification Strategy: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, especially colored ones.[14][15]
Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve the compound when hot but not when cold.[15] For your compound, polar solvents like ethanol, methanol, or acetone, potentially in a mixed system with water, are good candidates.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. | Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly.[15] |
| No Crystals Form | The solution is not supersaturated; too much solvent was used. | Boil off some solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation.[14][15] |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of cold solvent for washing. |
Purity Validation Workflow
A multi-faceted approach is necessary to confirm the purity of your final product.[11]
Caption: Workflow for the purification and validation of the final product.
References
-
JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
YouTube. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Retrieved from [Link]
-
Quora. (2018). How can benzoic acid be tested for purity?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (2017). Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. Retrieved from [Link]
-
ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
YouTube. (2019). Exp 8 part 2 Purity of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
NDSU Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing substituted benzoic acid.
-
YouTube. (2020). Acid base extraction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. quora.com [quora.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in Solution
Welcome to the technical support center for 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction: Understanding the Stability of a Multifunctional Molecule
This compound is a complex organic molecule featuring three key functional moieties: a 4-methoxybenzoic acid core, a 4-nitropyrazole ring, and a benzyl-pyrazole linkage. The stability of this compound in solution is not dictated by a single factor but is a composite of the chemical liabilities of each of these components. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.
This guide will walk you through the primary stability concerns, provide protocols for stability assessment, and offer solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. Each of these factors can trigger specific degradation pathways related to the different functional groups within the molecule.
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on its structure, the most probable degradation pathways are:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions. The pyrazole ring, while generally stable, can undergo cleavage under harsh conditions. The carboxylic acid and methoxy groups on the benzoic acid ring are generally stable to hydrolysis under typical experimental conditions.
-
Photodegradation: The 4-nitropyrazole moiety makes the compound susceptible to degradation upon exposure to light, particularly UV radiation. Nitroaromatic compounds are known to undergo photochemical reactions.[1]
-
Oxidation: The methoxy group on the benzoic acid ring and the benzyl bridge could be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.[2]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis. Nitropyrazole derivatives, in general, are known to have good thermal stability but can decompose at very high temperatures.[3]
Q3: I've noticed a yellowing of my solution after leaving it on the benchtop. What could be the cause?
A3: A color change, particularly yellowing, is a common indicator of degradation, especially for compounds containing nitro groups. This is most likely due to photodegradation of the 4-nitropyrazole moiety upon exposure to ambient light.[1] It is also possible that oxidative degradation is occurring. To confirm the cause, you should analyze the sample by HPLC and compare it to a freshly prepared standard.
Q4: My HPLC analysis shows a new peak that grows over time. How can I identify this new peak?
A4: The appearance of a new peak in your HPLC chromatogram is a clear sign of degradation. To identify this degradant, you can use a mass spectrometer coupled to your HPLC (LC-MS). The mass of the new peak can provide crucial information about the structural changes that have occurred. For example, a loss of the nitro group or the addition of a hydroxyl group would result in a predictable mass shift.
Q5: What is the ideal pH range for storing solutions of this compound?
A5: While specific data for this molecule is not available, based on general principles for similar compounds, a slightly acidic to neutral pH range (pH 4-7) is likely to be the most stable. Strongly acidic or basic conditions should be avoided to minimize the risk of hydrolysis. It is highly recommended to perform a pH stability study to determine the optimal pH for your specific application.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound concentration over time in solution. | 1. Degradation: The compound is degrading under the storage or experimental conditions. 2. Adsorption: The compound is adsorbing to the surface of the container (e.g., plastic tubes). | 1. Investigate Degradation: Perform a forced degradation study (see Protocol 1) to identify the conditions causing instability (pH, light, temperature). Protect solutions from light by using amber vials or covering them with aluminum foil. Store solutions at a lower temperature (e.g., 4°C or -20°C). Adjust the pH of the solution to a more neutral range. 2. Address Adsorption: Use glass or polypropylene containers, as some compounds can adsorb to certain types of plastic. Include a small percentage of an organic solvent like acetonitrile or methanol in your aqueous buffer to reduce adsorption. |
| Appearance of new peaks in HPLC chromatogram. | 1. Degradation Product(s): The compound is breaking down into one or more new chemical entities. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peak(s) and propose potential structures. If possible, isolate the degradation product for further characterization by NMR. 2. Modify Conditions: Based on the likely degradation pathway, modify your experimental conditions. For example, if an oxidative degradant is suspected, deaerate your solvents and add an antioxidant like BHT. |
| Variability in experimental results between batches of solution. | 1. Inconsistent Solution Preparation: Differences in pH, solvent composition, or exposure to light during preparation. 2. Age of Solution: Older solutions may have a higher concentration of degradants. | 1. Standardize Preparation: Use a standard operating procedure (SOP) for solution preparation, including precise pH adjustment and consistent light protection. 2. Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, establish a maximum storage time based on stability data. |
| Precipitation of the compound from solution. | 1. Poor Solubility: The concentration of the compound exceeds its solubility in the chosen solvent. 2. Change in pH: A shift in pH can affect the ionization state and solubility of the carboxylic acid. | 1. Improve Solubility: Use a co-solvent (e.g., DMSO, ethanol) to increase solubility. Note that some organic solvents can also affect stability.[4] Perform solubility studies to determine the optimal solvent system. 2. Buffer the Solution: Use a buffer to maintain a constant pH where the compound is most soluble. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound. The goal is to induce 5-20% degradation.
1. Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source compliant with ICH Q1B guidelines.[1]
-
Thermal Degradation: Incubate the stock solution at 80°C.
3. Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the time-zero sample to identify new peaks and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or use a PDA to scan a range).
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent peak.
Visualizations
Predicted Degradation Pathways
Caption: Predicted major degradation pathways for the target molecule.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
References
-
Wikipedia. p-Anisic acid. [Link]
-
PubChem. 4-Methoxybenzoic Acid. [Link]
-
Al-Aani, H., & Al-Karawi, A. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. [Link]
-
Patil, S., & et al. (2019). Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. AIP Conference Proceedings, 2142(1), 040005. [Link]
-
Li, H., & et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5463. [Link]
-
Ahmed, A. S., & et al. (2021). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Molecules, 26(23), 7354. [Link]
-
Ramos, A. P., & et al. (2023). The Hidden Threats of Biofouling and Microbiologically Influenced Corrosion—Implications for Coatings Science and Sustainable Infrastructure. Coatings, 13(11), 1879. [Link]
-
Zhang, J., & et al. (2020). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 5(2), 1159-1167. [Link]
-
Su, C., & et al. (2022). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 65(2), 1438-1450. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Lee, Y. T., & et al. (2012). Photodissociation dynamics of methoxybenzoic acid at 193 nm. The Journal of Chemical Physics, 137(19), 194307. [Link]
-
Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Gusev, D. A., & et al. (2023). Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules, 28(7), 3115. [Link]
-
Waters. HPLC Troubleshooting Guide. [Link]
-
Gigante, A., & et al. (2021). Intra-Articular Injections in Knee Osteoarthritis: A Review of Literature. Journal of Clinical Medicine, 10(3), 527. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
Sources
Technical Support Center: Synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
A Guide for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting the synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Can you outline the most common synthetic strategy and its critical stages?
A1: Absolutely. The synthesis is typically approached via a convergent strategy involving three main stages: preparation of an electrophilic benzoic acid intermediate, preparation of the 4-nitropyrazole nucleophile, and their subsequent coupling. Each stage presents unique challenges for byproduct formation.
The overall workflow is summarized below:
Caption: Overall synthetic workflow.
The critical phases prone to byproduct formation are the radical bromination (Step 1) and, most significantly, the N-alkylation (Step 3), which often dictates the final product's purity.
Q2: My final product yield is low, and purification by chromatography is difficult, showing multiple closely-eluting spots. What are the most probable byproducts I should be looking for?
A2: This is a classic problem in this synthesis, and the culprit is almost certainly the formation of a regioisomeric byproduct during the N-alkylation step. The other major contributors typically arise from the preceding bromination step.
Primary Suspects:
-
N2-Alkylated Isomer: 4-methoxy-3-[(4-nitro-2H-pyrazol-2-yl)methyl]benzoic acid. This is the most common and challenging byproduct to separate.
-
Dibrominated Precursor: 4-methoxy-3-(dibromomethyl)benzoic acid formed in Step 1 can carry through or react to form subsequent impurities.
-
Benzylic Alcohol: 4-methoxy-3-(hydroxymethyl)benzoic acid, formed by hydrolysis of the brominated intermediate.
The table below summarizes the key byproducts and their origins.
| Byproduct Name | Formation Step | Common Cause | Mass Difference from Target |
| N2-Alkylated Regioisomer | 3: N-Alkylation | Non-optimized base/solvent system leading to alkylation at the N2 position of pyrazole. | Identical Mass (Isomer) |
| 4-methoxy-3-(hydroxymethyl)benzoic acid | 3: N-Alkylation | Presence of water or hydroxide ions reacting with the benzylic bromide. | -112.03 Da |
| Unreacted 4-methoxy-3-(bromomethyl)benzoic acid | 3: N-Alkylation | Incomplete reaction. | -113.00 Da |
| 4-methoxy-3-(dibromomethyl)benzoic acid | 1: Bromination | Over-bromination with excess NBS or prolonged reaction time.[1] | +78.92 Da (relative to bromo intermediate) |
Q3: My ¹H NMR spectrum shows two distinct singlets in the pyrazole aromatic region instead of the expected one. What does this indicate?
A3: This is the hallmark signature of contamination with the N2-alkylated regioisomer. The 4-nitro-1H-pyrazole anion is an ambident nucleophile. While alkylation at N1 is often thermodynamically favored, the kinetic product can be the N2 isomer, depending heavily on the reaction conditions.[2]
-
Desired N1-Isomer: The two protons on the pyrazole ring (at C3 and C5) are chemically distinct, but often appear as two singlets or narrow doublets.
-
Byproduct N2-Isomer: Due to the molecule's symmetry, the protons at C3 and C5 are equivalent, resulting in a single, sharp singlet at a different chemical shift, often integrating to 2H.
Caption: Formation of N1 and N2 regioisomers.
Troubleshooting Protocol: Maximizing N1-Alkylation
The key is to control the nature of the pyrazolate anion.
-
Choice of Base: Use a bulky, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger, smaller bases like NaH or KOH. The larger counterion (K⁺, Cs⁺) can coordinate with the nitro group, sterically hindering the N2 position and favoring N1 attack.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are standard. Protic solvents should be avoided as they can solvate the anion and influence the reaction site.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be highly effective.[3] PTC facilitates the transfer of the pyrazolate anion into the organic phase as a lipophilic ion pair, which often enhances the selectivity for N1 alkylation.
Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation [3]
-
To a stirred suspension of 4-nitro-1H-pyrazole (1.0 eq.), potassium carbonate (2.0 eq.), and TBAB (0.1 eq.) in acetonitrile (10 mL per mmol of pyrazole), add a solution of 4-methoxy-3-(bromomethyl)benzoic acid methyl ester (1.1 eq.) in acetonitrile.
-
Heat the mixture to 60-70 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Proceed with purification and subsequent hydrolysis.
Q4: I've detected a significant amount of 4-methoxy-3-(hydroxymethyl)benzoic acid in my crude product. How can I prevent this hydrolysis?
A4: The formation of the benzylic alcohol byproduct is a direct result of the benzylic bromide intermediate reacting with water or hydroxide ions. This is a competing Sₙ2 reaction.
Causality and Prevention:
-
Source of Water: Ensure all solvents (e.g., DMF, acetonitrile) are anhydrous and that the reaction is run under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Choice of Base: Using aqueous bases (e.g., aqueous NaOH) is a direct route to this byproduct.[4] Stick to anhydrous bases like K₂CO₃. If a stronger base is needed, sodium hydride (NaH) in anhydrous DMF is a common choice, but care must be taken to ensure the 4-nitropyrazole is fully deprotonated before adding the electrophile.
-
Temperature Control: While heat is needed to drive the alkylation, excessive temperatures can increase the rate of competing hydrolysis if trace water is present.
Q5: My mass spectrometry results show peaks corresponding to dibrominated and even ring-brominated species. How do I refine my initial bromination step?
A5: This indicates that your radical bromination of 4-methoxy-3-methylbenzoic acid is not selective. Benzylic bromination using N-bromosuccinimide (NBS) is a radical chain reaction, and over-reaction or alternative pathways are common without precise control.[1]
Caption: Byproduct pathways in the bromination step.
Troubleshooting Protocol: Selective Monobromination
-
Stoichiometry is Key: Use only a slight excess of NBS (1.05–1.1 equivalents). A larger excess directly leads to the formation of the dibrominated byproduct.
-
Radical Initiator: The reaction requires a radical initiator like benzoyl peroxide (BPO) or AIBN. Without it, ionic bromination on the electron-rich aromatic ring can occur.
-
Solvent: Use non-polar solvents like carbon tetrachloride (CCl₄) or chlorobenzene.[5][6] Polar solvents can promote ionic side reactions.
-
Light Source: Irradiation with a sunlamp or a standard incandescent bulb provides the energy to initiate the radical chain reaction and favors the desired pathway.
-
Monitoring: Follow the reaction closely by TLC or ¹H NMR. Stop the reaction as soon as the starting material is consumed to prevent over-bromination of the product.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
Nitropyrazoles (review). ResearchGate. Available at: [Link]
- Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.
-
SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, Vol. 93, No. 2, 2016. Available at: [Link]
- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents.
- Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. Google Patents.
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Available at: [Link]
-
Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. Available at: [Link]
- 4-nitropyrazoles. Google Patents.
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
-
Synthesis of 4-Methoxymethylbenzoic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. As you transition from bench-scale experiments to larger-scale production, this resource offers practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of each synthetic step. Our focus is on providing scientifically grounded solutions to common challenges, ensuring the integrity and efficiency of your process.
Synthetic Pathway Overview
The synthesis of this compound can be strategically divided into three key stages. This guide is structured to address potential issues at each of these critical junctures.
Caption: Overall synthetic route.
Stage 1: Benzylic Bromination of Methyl 4-methoxy-3-methylbenzoate
The initial step involves the selective bromination of the benzylic methyl group. A common and effective method is the Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocol: Synthesis of Methyl 4-methoxy-3-(bromomethyl)benzoate
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp or a high-wattage visible light bulb), dissolve methyl 4-methoxy-3-methylbenzoate in a suitable solvent such as ethyl acetate or acetonitrile.[1][2] Chlorinated solvents like carbon tetrachloride have been traditionally used but are now largely avoided due to toxicity.[1]
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Reaction Conditions: Heat the mixture to reflux while irradiating with the light source. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs: Stage 1
Q1: My reaction is sluggish or incomplete. What are the likely causes?
-
Insufficient Radical Initiation: The radical chain reaction may not be efficiently initiated.
-
Troubleshooting:
-
Ensure your radical initiator is not expired or decomposed.
-
Increase the intensity of the light source or move it closer to the reaction flask.
-
Add a fresh portion of the radical initiator.
-
-
-
Inhibitors: Traces of radical scavengers (e.g., phenols, hydroquinones) in the starting material or solvent can inhibit the reaction.
-
Troubleshooting: Purify the starting material and use freshly distilled, high-purity solvents.
-
Q2: I am observing significant amounts of di-brominated and other side products. How can I improve selectivity?
-
Over-bromination: This is a common side reaction in benzylic brominations.[3]
-
Troubleshooting:
-
Use no more than 1.05-1.1 equivalents of NBS.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Maintain a consistent and not overly aggressive reflux rate.
-
-
-
Aromatic Bromination: Although less common with NBS compared to elemental bromine, some ring bromination can occur.
-
Troubleshooting: Ensure the reaction is performed in the absence of strong acids, which can catalyze electrophilic aromatic substitution.
-
Q3: The reaction is not proceeding cleanly, and I see a complex mixture of products.
-
Decomposition: The starting material or product may be sensitive to the reaction conditions.
-
Troubleshooting:
-
Lower the reaction temperature if possible, although this may slow down the desired reaction.
-
Ensure the work-up is performed promptly after the reaction is complete to minimize product degradation.
-
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethyl acetate, Acetonitrile | Avoids toxic chlorinated solvents. |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | Minimizes over-bromination.[4] |
| Initiator | AIBN or Benzoyl Peroxide (catalytic) | Efficiently initiates the radical chain reaction. |
| Temperature | Reflux | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
Stage 2: N-Alkylation of 4-nitro-1H-pyrazole
This step involves the formation of the C-N bond between the pyrazole ring and the benzyl bromide derivative. A significant challenge in this stage is controlling the regioselectivity of the alkylation on the unsymmetrical pyrazole ring.
Experimental Protocol: Synthesis of Methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-1H-pyrazole in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the pyrazole. Stir the mixture at room temperature for a short period to ensure complete deprotonation.
-
Alkylating Agent Addition: Slowly add a solution of methyl 4-methoxy-3-(bromomethyl)benzoate in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting and FAQs: Stage 2
Q1: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I improve the regioselectivity?
-
Steric and Electronic Effects: The regioselectivity of pyrazole alkylation is influenced by both steric hindrance and the electronic nature of the substituents.[5][6] The choice of base and solvent can also play a crucial role.[5]
-
Troubleshooting:
-
Solvent Choice: In some cases, using a less polar solvent can favor the formation of the thermodynamically more stable isomer.[6]
-
Base and Counter-ion: The nature of the base and the resulting counter-ion can influence the site of alkylation. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or NaH.
-
Temperature: Lowering the reaction temperature may improve selectivity in some instances.
-
-
Caption: Key considerations for scaling up chemical synthesis.
Q4: How do I manage the exothermicity of the reactions on a larger scale?
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. [7][8] * Guidance:
- Perform a safety assessment to understand the thermal hazards of each step.
- Ensure the reactor has adequate cooling capacity.
- For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation. [7] Q5: What are the best practices for ensuring consistent mixing on a larger scale?
-
Mixing Efficiency: Inefficient mixing can lead to localized hot spots, concentration gradients, and the formation of byproducts.
-
Guidance:
-
Use appropriate mechanical stirrers and baffles to ensure good agitation.
-
The rate of reagent addition should be slow enough to allow for efficient mixing and heat dissipation.
-
-
Q6: Are there any specific safety precautions I should take when handling the reagents at scale?
-
Hazardous Materials: This synthesis involves potentially hazardous materials.
-
Guidance:
-
Benzyl Bromides: These are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitro Compounds: Many nitro compounds are energetic and can be sensitive to heat, shock, or friction. Handle with care and avoid excessive heating.
-
Bases: Strong bases like sodium hydride are highly reactive with water and require handling under an inert atmosphere.
-
-
References
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
- Nissan Chemical Industries, Ltd. (1996).
-
Wiedemann, S., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127-140. [Link]
-
Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(15), 4645. [Link]
-
Ashenhurst, J. (2023). Saponification of Esters. Organic Chemistry Tutor. [Link]
-
The Organic Chemistry Tutor. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. [Link]
-
Shriner, R. L., & Horne, W. L. (1931). m-NITROBENZOIC ACID. Organic Syntheses, 11, 76. [Link]
-
Le, T. N., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1346–1354. [Link]
- Boehringer Ingelheim Pharma KG. (1995). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. CA2184034A1.
-
374 BCH3023 Saponification of Esters. (2022, October 10). YouTube. [Link]
-
Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]
-
Pearson. (n.d.). Methyl p-nitrobenzoate has been found to undergo saponification...[Link]
-
Khan, I., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1749-1771. [Link]
-
Singh, S., et al. (2018). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71(2), 103-105. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(35), 22696-22722. [Link]
-
Making mostly m-nitrobenzoic acid. (2025, March 5). YouTube. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Stoessel, F. (2019, June 10). Safe scale-up with exothermic reactions. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1532. [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Saponification. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Wang, Y., et al. (2021). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. ACS Omega, 6(46), 30973–30981. [Link]
- Bayer Aktiengesellschaft. (2001). Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.
-
Yathirajan, H. S., et al. (2007). Methyl 4-nitrobenzoate. ResearchGate. [Link]
-
Al-Jubier, K. A., & Al-Amiery, A. A. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]
- BASF SE. (2009). Method for purifying pyrazoles. WO2011076194A1.
-
CatSci. (n.d.). Some Scale-Up Considerations. [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]
-
What are the products of an ester saponification? (2017, April 5). Quora. [Link]
-
Wang, R., et al. (2018). Review on synthesis of nitropyrazoles. ResearchGate. [Link]
-
Reddy, P. G., et al. (2016). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molbank, 2016(4), M911. [Link]
-
MSU chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. [Link]
-
Kappe, C. O., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(21), 10650–10659. [Link]
-
Li, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10023–10034. [Link]
-
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. [Link]
- Commercial Solvents Corporation. (1939).
-
Reimer, M. (1925). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 4, 11. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar. [Link]
Sources
- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chadsprep.com [chadsprep.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. catsci.com [catsci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid Analogs
Authored by: [Your Name], Senior Application Scientist
Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a proven approach to developing novel therapeutic agents. The pyrazole nucleus is a cornerstone in many pharmaceuticals due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, benzoic acid and its derivatives are integral to numerous drugs, with their biological effects often modulated by the substitution pattern on the aromatic ring.[2][3]
This guide focuses on the structure-activity relationship (SAR) of a unique molecular architecture that combines these two key pharmacophores: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid . While direct experimental data for this specific compound is not extensively available in the public domain, this document will provide a comprehensive, experience-driven analysis of its potential SAR. By drawing logical inferences from structurally related compounds and established medicinal chemistry principles, we will explore the putative roles of its constituent moieties, propose synthetic strategies and biological evaluation protocols, and offer a framework for guiding future research in this promising area. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to explore this novel chemical space.
Deconstructing the Scaffold: A Hypothetical Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of any compound is intrinsically linked to its three-dimensional structure and the intricate interactions it forms with its biological target. Here, we dissect the core scaffold of this compound to hypothesize the contribution of each component to its overall activity profile.
The Benzoic Acid Moiety: The Anchor and Modulator
The benzoic acid group likely serves as a critical anchoring point for biological targets, with its carboxylic acid function capable of forming key hydrogen bonds or ionic interactions. The substitution pattern on the phenyl ring is anticipated to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.
-
Carboxylic Acid Group: This acidic functional group is a strong candidate for forming electrostatic interactions with positively charged residues (e.g., lysine, arginine) in a target's binding pocket. Esterification or amidation of this group would be a logical step in a medicinal chemistry campaign to probe the necessity of this acidic character for activity and to potentially improve cell permeability.
-
4-Methoxy Group: The methoxy group at the 4-position is a common feature in many bioactive molecules.[4][5][6] Its presence can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, its electron-donating nature can influence the acidity of the carboxylic acid and the overall electron distribution of the ring, which can impact binding affinity.
-
Substitution at other positions: Exploring substitutions at the 2, 5, and 6 positions of the benzoic acid ring with a variety of functional groups (e.g., halogens, small alkyl groups, hydrogen bond donors/acceptors) would be crucial to map the steric and electronic requirements of the binding site. For instance, studies on similar pyrazole-benzoic acid derivatives have shown that lipophilic substituents on the aniline moiety can significantly enhance antibacterial activity.[7]
The 4-Nitro-1H-Pyrazole Core: The Bioactive Engine
The pyrazole ring is a well-established pharmacophore, and its decoration with a nitro group adds another layer of chemical and functional diversity.[1][7]
-
Pyrazole Ring: This five-membered heterocycle is a versatile scaffold that can engage in various non-covalent interactions, including hydrogen bonding (via the N-H), pi-stacking, and hydrophobic interactions.
-
4-Nitro Group: The strongly electron-withdrawing nitro group will significantly lower the electron density of the pyrazole ring, potentially modulating its binding properties.[6] It may also be a key site for metabolic transformations, which could be a factor in both the compound's efficacy and its potential toxicity. Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups would be a critical step in elucidating its role.
-
Methyl Linker: The methylene bridge connecting the pyrazole and benzoic acid moieties provides a degree of conformational flexibility. Altering the length or rigidity of this linker could have a profound impact on the molecule's ability to adopt the optimal conformation for binding to its target.
Figure 2: A proposed synthetic workflow for the target compound, starting from p-anisic acid.
Step-by-Step Protocol for the Proposed Synthesis:
-
Nitration of p-Anisic Acid: The synthesis would commence with the electrophilic nitration of p-anisic acid to introduce the nitro group at the 3-position, yielding 4-methoxy-3-nitrobenzoic acid. [8]This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures.
-
Reduction of the Nitro Group: The nitro group of 4-methoxy-3-nitrobenzoic acid would then be reduced to an amine to give 3-amino-4-methoxybenzoic acid. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Sandmeyer Reaction for Bromomethylation: The amino group can be converted to a bromomethyl group via a Sandmeyer-type reaction. This would likely involve diazotization of the amine followed by reaction with a suitable brominating agent. An alternative would be the direct bromination of the methyl group of a 3-methyl-4-methoxybenzoic acid precursor.
-
N-Alkylation of 4-nitro-1H-pyrazole: The resulting 3-(bromomethyl)-4-methoxybenzoic acid ester would then be used to alkylate 4-nitro-1H-pyrazole. This reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile.
-
Hydrolysis of the Ester: The final step would be the hydrolysis of the methyl ester to the corresponding carboxylic acid, affording the target compound. This is usually achieved by treating the ester with a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification.
Biological Evaluation Cascade
Given the diverse biological activities of pyrazole and benzoic acid derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic applications.
Figure 3: A suggested biological screening cascade for the evaluation of the synthesized analogs.
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay:
To assess the potential antibacterial activity of the synthesized analogs, a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) should be employed.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is diluted in a suitable broth (e.g., Mueller-Hinton broth) to achieve a standardized cell density (typically 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Comparative Data Analysis
To systematically evaluate the SAR, the biological activity data for a series of synthesized analogs should be compiled in a structured table. This allows for a direct comparison of the effects of different structural modifications.
| Compound ID | R1 (Benzoic Acid Position 2) | R2 (Benzoic Acid Position 5) | R3 (Pyrazole Position 4) | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. Cancer Cell Line |
| Parent | H | H | NO2 | Data to be generated | Data to be generated |
| Analog 1 | F | H | NO2 | Data to be generated | Data to be generated |
| Analog 2 | H | Cl | NO2 | Data to be generated | Data to be generated |
| Analog 3 | H | H | CN | Data to be generated | Data to be generated |
| Analog 4 | H | H | H | Data to be generated | Data to be generated |
This comparative table will be instrumental in identifying the key structural features that govern the biological activity of this class of compounds, thereby guiding the design of more potent and selective analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit hypothetical, framework for exploring its structure-activity relationship. By systematically synthesizing analogs and evaluating them in a tiered biological screening cascade, researchers can unlock the full therapeutic potential of this intriguing class of molecules. Future work should focus on identifying the specific molecular targets of the most active compounds and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The integration of computational modeling and structural biology will undoubtedly accelerate these efforts, bringing us closer to novel therapies for a range of diseases.
References
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).
- Study of Azo Ester Mesogens: 4-(4´-n-Alkoxy benzoyloxy)-3- Methoxy - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
- Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. (n.d.). Benchchem.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). NIH.
- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019, August 21). PMC - NIH.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers.
- The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9).
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
- Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. (n.d.). PubMed.
- "4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis. (n.d.). Benchchem.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13).
- Discovery and Structure−Activity Relationship of 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): A Highly Selective 5-Hydroxytryptamine2A Receptor Inverse Agonist for the Treatment of Arterial Thrombosis. (2010). Journal of Medicinal Chemistry, 11, 4412-4421.
- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015, August 1). PubMed.
- Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (n.d.). JOCPR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iomcworld.com [iomcworld.com]
- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows, making a thorough understanding of a compound's cross-reactivity profile a critical step in its development. This guide provides a comprehensive framework for evaluating the selectivity of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , a novel compound featuring a substituted nitropyrazole moiety.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific substitutions on the pyrazole ring play a crucial role in determining the pharmacological profile and target specificity of these compounds.[3] Given the prevalence of pyrazole-containing molecules as kinase inhibitors, this guide will use a hypothetical primary target, p38α mitogen-activated protein kinase (MAPK14) , a key regulator of inflammatory responses, to illustrate a robust cross-reactivity assessment.
This analysis will compare our compound of interest with two well-characterized kinase inhibitors: Celecoxib , a known anti-inflammatory drug containing a pyrazole ring that inhibits cyclooxygenase-2 (COX-2) but also has off-target kinase effects, and Dasatinib , a multi-targeted kinase inhibitor used in cancer therapy.
The Rationale Behind Cross-Reactivity Profiling
The journey of a drug candidate from a promising hit to a clinical reality is paved with rigorous testing. Early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a strategic imperative. It allows for:
-
Early identification of potential liabilities: Uncovering off-target activities early in the discovery process saves invaluable time and resources.
-
Mechanism deconvolution: Understanding the full spectrum of a compound's interactions can elucidate its mechanism of action and may even reveal opportunities for drug repositioning.
-
Informed lead optimization: A detailed selectivity profile guides medicinal chemists in modifying a compound to enhance its desired activity while minimizing off-target effects.
Our experimental approach is designed to provide a multi-faceted view of the compound's selectivity, moving from broad, high-throughput screens to more focused, cell-based assays.
Caption: Inhibition of the p38α signaling pathway.
The results from these cellular assays would be expected to show that this compound stabilizes p38α in CETSA and inhibits LPS-induced MK2 phosphorylation in a dose-dependent manner, confirming its on-target activity in a relevant cellular model.
Phase 4: Broader Off-Target Profiling
To ensure a comprehensive safety assessment, it is prudent to screen the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. Services like the Eurofins CEREP SafetyScreen panel provide a standardized and efficient way to identify potential safety liabilities.
Hypothetical Data Summary: Safety Panel Screen
| Compound | Significant Interactions (>50% inhibition at 10 µM) |
| This compound | hERG potassium channel (25% inhibition) |
| Celecoxib | Cyclooxygenase-1 (COX-1) (60% inhibition) |
| Dasatinib | Dopamine D2 receptor (55% inhibition) |
This final screen provides valuable information for predicting potential in vivo side effects. The low to moderate hERG inhibition by our compound of interest warrants further investigation but is a relatively common finding for kinase inhibitors and may not preclude further development.
Conclusion and Future Directions
This comparative guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of a novel pyrazole-containing compound, this compound. Through a combination of broad panel screening, focused biochemical assays, and cellular target engagement studies, we can build a comprehensive understanding of its selectivity and potential liabilities.
The hypothetical data presented here suggest that our compound is a potent and selective inhibitor of p38α with a favorable off-target profile compared to the multi-targeted inhibitor Dasatinib. Further studies, including in vivo efficacy and toxicology experiments, would be necessary to fully validate its therapeutic potential. The principles and methodologies outlined in this guide provide a solid foundation for the continued development of this and other promising drug candidates.
References
-
Faria, J. V., et al. (2017). Pyrazole-containing compounds as privileged structures in medicinal chemistry. RSC Advances, 7(64), 40381-40409. [Link]
-
Gaur, R., et al. (2021). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 14(12), 103449. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
-
Patil, S. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660520. [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Pyrazole-Containing Compounds: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole core is a cornerstone of modern pharmacophores. Its presence in blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil underscores the enduring importance of this five-membered aromatic heterocycle.[1] The synthetic route chosen to construct this privileged scaffold can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of the most prominent synthetic strategies for assembling pyrazole-containing compounds, offering in-depth technical insights and field-proven perspectives to inform your experimental choices.
The Classic Workhorse: Knorr Pyrazole Synthesis
First described in 1883, the Knorr pyrazole synthesis remains one of the most widely utilized methods for pyrazole formation.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[3]
Mechanistic Rationale
The generally accepted mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[3] The choice of reaction conditions, particularly pH, can significantly influence the reaction rate and, in the case of unsymmetrical 1,3-dicarbonyls, the regioselectivity of the final product.[4]
Sources
The Nitro Group's Strategic Placement: A Guide to Unlocking Pyrazole Activity
Introduction: The Pyrazole Core and the Nitro-Boost
In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for drug design, leading to compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of substituents onto this core is a key strategy for modulating potency and selectivity. Among the vast arsenal of chemical functionalities, the nitro group (—NO₂) holds a unique and powerful position.
Renowned for its strong electron-withdrawing nature, the nitro group can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, and susceptibility to metabolic processes.[3] In many instances, it acts as a bioactivatable "warhead," particularly in hypoxic environments like those found in solid tumors or anaerobic bacterial colonies, where it can be reduced to cytotoxic species.[4][5] However, the therapeutic efficacy of a nitropyrazole derivative is not merely a consequence of the nitro group's presence; it is critically dependent on its position on the pyrazole ring.
This guide provides a comparative analysis of how the strategic placement of the nitro group—at the C3, C4, or N1 positions—profoundly impacts the biological activity of pyrazole compounds. We will delve into the synthetic rationale, compare performance data across key therapeutic areas, and explore the underlying mechanistic principles that govern these structure-activity relationships (SAR).
The Nitropyrazole Isomers: A Structural Overview
The pyrazole ring has three carbon atoms (C3, C4, C5) and two nitrogen atoms (N1, N2) that can be substituted. Due to the tautomerism of N-unsubstituted pyrazoles, the C3 and C5 positions are often equivalent. Therefore, the primary positional isomers for a single nitro group are N1-nitro, C3(5)-nitro, and C4-nitro pyrazole. Each isomer possesses a distinct electronic and steric profile, which dictates its interaction with biological targets.
Regioselective Synthesis: The Chemist's Toolkit
The biological evaluation of different isomers begins with their selective synthesis. The choice of synthetic route is dictated by the desired position of the nitro group, as the electronic nature of the pyrazole ring directs nitration differently.
-
C4-Nitropyrazoles: The C4 position of the pyrazole ring is the most electron-rich, making it the most susceptible to electrophilic aromatic substitution. Therefore, direct nitration of pyrazole with standard nitrating agents (e.g., HNO₃/H₂SO₄) typically yields the 4-nitropyrazole isomer as the major product.[1][6] This is often the most straightforward isomer to synthesize.
-
N1-Nitropyrazoles: N-nitration occurs under less acidic conditions, for instance using a mixture of nitric acid and acetic anhydride.[2][7] The resulting N-nitropyrazole is a key intermediate. It is relatively unstable and can be used to synthesize other isomers.
-
C3(5)-Nitropyrazoles: The C3 and C5 positions are electron-deficient and thus resistant to direct electrophilic attack. The synthesis of 3-nitropyrazole is cleverly achieved through a thermal rearrangement of the more easily accessible N-nitropyrazole intermediate.[2][7] This intramolecular rearrangement provides a reliable, albeit indirect, route to the C3-nitro isomer.
The deliberate choice of these distinct synthetic pathways is fundamental to isolating and comparing the specific biological effects of each positional isomer.
Comparative Biological Activity: A Tale of Three Positions
The position of the nitro group dictates the molecule's interaction with its biological environment, leading to significant variations in activity.
Antimicrobial Activity
In the realm of antimicrobial agents, the nitro group often serves as a prodrug element, requiring activation by microbial nitroreductase enzymes. This reduction generates reactive nitrogen species that are toxic to the pathogen.
While direct comparative studies on simple C3- vs C4-nitropyrazoles are limited, structure-activity trends can be inferred from more complex derivatives. For instance, studies on pyrazole derivatives bearing a nitrophenyl substituent have shown that the position of the nitro group on that external phenyl ring is crucial. One study demonstrated that a compound with a 4-nitrophenyl group at the C4 position of a pyrazole-ol scaffold exhibited high antibacterial activity against both Gram-positive (Streptococcus epidermidis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL for specific strains.[8] This suggests that the electronic pull of the nitro group, even when transmitted through an adjacent phenyl ring, can significantly enhance potency.
Table 1: Antimicrobial Activity of Representative Nitrophenyl-Substituted Pyrazoles
| Compound Structure (Simplified) | Nitro Group Position | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole with 4-nitrophenyl group | para on phenyl ring | S. epidermidis | 0.25 | [8] |
| Pyrazole with 4-nitrophenyl group | para on phenyl ring | E. coli | 0.25 |[8] |
Causality: The high activity associated with the 4-nitro position (on the phenyl ring) is likely due to an optimal electronic profile that facilitates uptake by the bacterial cell and efficient reduction by nitroreductases. The planarity and electron distribution of the 4-nitrophenylpyrazole system may favor binding to the active site of the target enzyme.
Anticancer Activity
Similar to their antimicrobial mechanism, the anticancer potential of nitropyrazoles often relies on their selective activation in the hypoxic (low oxygen) environment of solid tumors.[4] This localized activation minimizes damage to healthy, oxygen-rich tissues.
The position of the nitro group directly influences the compound's reduction potential and, consequently, its effectiveness as a hypoxia-activated prodrug. Furthermore, the electronic and steric properties imparted by the nitro group's location affect interactions with other cellular targets. For example, a QSAR study on pyrazole derivatives revealed that substitution with an electron-donating group on an attached benzene ring was more beneficial for anticancer activity against an ovarian cancer cell line than an electron-withdrawing nitro group.[9] While this does not compare positions on the pyrazole core itself, it underscores the profound impact of the nitro group's electronic influence on cytotoxic outcomes. The study noted that a nitro-substituted compound had relatively lower activity compared to analogs with dimethylamino groups.[9]
Causality: The reduced activity in this case may indicate that for that particular molecular scaffold and cancer cell line, the mechanism of action is not reliant on bioreduction. Instead, the strong electron-withdrawing effect of the nitro group might decrease the molecule's ability to participate in other crucial interactions (e.g., binding to a kinase or receptor) that are essential for its cytotoxic effect. This highlights that the "nitro-boost" is context-dependent and relies on a compatible mechanism of action.
Mechanistic Insights: Why Position Matters
The observed differences in biological activity can be rationalized by considering the electronic, steric, and metabolic consequences of the nitro group's placement.
-
Electronic Effects : The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.
-
C4-Nitro : Placing the nitro group at the C4 position strongly withdraws electron density from the entire ring system. This can increase the acidity of the N-H proton and modulate the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for target binding.
-
C3-Nitro : A nitro group at the C3 position has a pronounced electron-withdrawing effect, particularly on the adjacent N2 and C4 atoms. This can significantly alter the reactivity and binding interactions compared to the more symmetrical electronic pull of a C4-nitro group.[10]
-
N1-Nitro : The N1-nitro group makes the pyrazole ring extremely electron-deficient. These compounds are often reactive intermediates and their biological activity is influenced by their potential to either act as nitrating agents or undergo rearrangement.
-
-
Steric Hindrance : The physical bulk of the nitro group can influence how a molecule fits into the binding pocket of an enzyme or receptor. A nitro group at C3, for example, is positioned next to the N2 nitrogen and the C4 carbon, creating a different steric profile than a C4-nitro group, which is flanked by two carbons. This can lead to dramatic differences in binding affinity.
-
Bioreductive Activation : For antimicrobial and anticancer prodrugs, the core mechanism involves the enzymatic reduction of the nitro group. This process is highly sensitive to the molecule's redox potential. The position of the nitro group alters the electron density of the ring, which in turn modifies the ease with which the nitro group can accept an electron from a nitroreductase enzyme. An optimal redox potential is required—too high, and the drug is not selective for hypoxic/anaerobic cells; too low, and the reduction is inefficient.
Key Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. Below are representative methodologies for synthesizing a key nitropyrazole isomer and for assessing biological activity.
Protocol 1: Synthesis of 4-Nitropyrazole
Causality: This protocol is chosen for its directness and high yield, leveraging the inherent electronic properties of the pyrazole ring which favor electrophilic substitution at the C4 position.
-
Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0-5°C in an ice-salt bath.
-
Addition of Pyrazole : Slowly add pyrazole (5 g, 73.4 mmol) to the cooled sulfuric acid while maintaining the temperature below 10°C. Stir until all pyrazole has dissolved.
-
Preparation of Nitrating Mixture : In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (15 mL) to fuming nitric acid (HNO₃, 10 mL) while cooling in an ice bath.
-
Nitration : Add the prepared nitrating mixture dropwise to the pyrazole solution over 1-2 hours. Critically, maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up : Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A white precipitate of 4-nitropyrazole will form.
-
Isolation and Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7). Recrystallize the crude product from an ethanol/water mixture to yield pure 4-nitropyrazole.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Causality: This broth microdilution method is a gold-standard, quantitative technique to determine the lowest concentration of a compound that inhibits microbial growth. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls.[11][12]
-
Preparation of Stock Solution : Dissolve the synthesized nitropyrazole isomers in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation : Culture the test bacterium (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[12]
-
Serial Dilution : In a sterile 96-well microtiter plate, add 50 µL of MHB to wells in columns 1-11. Add 100 µL of the compound stock solution (appropriately diluted from the DMSO stock) to the first well of each row and perform a 2-fold serial dilution across the plate by transferring 50 µL from well to well, discarding the final 50 µL from column 11. This creates a concentration gradient.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11), bringing the final volume to 100 µL.
-
Controls :
-
Growth Control (Positive) : Add 50 µL of inoculum to 50 µL of MHB (with DMSO at the highest concentration used) in column 12 to ensure the bacteria can grow under the assay conditions.
-
Sterility Control (Negative) : Add 100 µL of sterile MHB to a separate well to check for contamination.
-
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by reading the optical density at 600 nm with a plate reader.
Conclusion and Future Perspectives
The position of the nitro group on the pyrazole ring is a critical determinant of biological activity. While C4-nitropyrazoles are often the most accessible synthetically, the C3 and N1 isomers offer distinct electronic and steric profiles that can be exploited for targeted drug design. The efficacy of a given isomer is intimately linked to the desired mechanism of action; for hypoxia-activated prodrugs, the position must be optimized for efficient bioreduction, whereas for other targets, it must be placed to achieve ideal binding interactions without unfavorable electronic or steric effects.
Future research should focus on systematic studies that directly compare the full panel of positional isomers against a wide range of biological targets. Correlating experimental activity data with computational modeling of redox potentials and target-site docking will provide a deeper understanding of the governing principles and accelerate the development of next-generation pyrazole-based therapeutics.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]
-
(PDF) Nitropyrazoles (review). (2025). ResearchGate. [Link]
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Studies on the nitroreductase prodrug-activating system. Crystal structures of complexes with the inhibitor dicoumarol and dinitrobenzamide prodrugs and of the enzyme active form. (1999). PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PubMed Central. [Link]
-
(PDF) Structures of nitroreductase in three states - Effects of inhibitor binding and reduction. (n.d.). ResearchGate. [Link]
-
How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. (2025). ResearchGate. [Link]
-
How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. (2025). RSC Publishing. [Link]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). PubMed Central. [Link]
-
Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PubMed Central. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central. [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2025). American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ackerleylab.com [ackerleylab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the paramount responsibility of ensuring the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a compound of interest in drug discovery. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Analysis: Deconstructing the Molecule
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure can lead to organ damage.[1][2] Dust inhalation should be avoided.[1][3]
-
Nitro Group : Aromatic nitro compounds are a class of chemicals that carry a risk of being toxic and potentially explosive.[4][5] The presence of the nitro group necessitates careful handling to avoid shock, friction, or heat, which could lead to unexpected decomposition.[5]
-
Pyrazole Core : Pyrazole derivatives exhibit a wide range of biological activities.[6][7][8][9] While the specific toxicological properties of this compound are unknown, the pyrazole nucleus is a common feature in many pharmacologically active molecules.[6][7][8][9]
Given this composite hazard profile, a cautious and comprehensive approach to personal protection is mandatory.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling this compound, a multi-layered approach is recommended to mitigate the risks of exposure through inhalation, dermal contact, and ocular exposure.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds. |
| Body Protection | Flame-resistant lab coat, worn fully fastened | Protects against splashes and minimizes skin exposure. Flame-resistant material is a precaution due to the nitro group. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Step-by-Step PPE Protocol: Donning and Doffing
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Footwear: Ensure closed-toe shoes are worn.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Wear a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye Protection: Put on chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the appropriate chemical waste bin.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated receptacle for laboratory laundry.
-
Eye Protection: Remove goggles from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: From Weighing to Reaction
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Weighing and Transfer
-
Preparation: Designate a specific area within the fume hood for handling the compound.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound.
-
Containment: Keep the container covered as much as possible during transfer to the reaction vessel.
In-Reaction Handling
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
-
Fume Hood Sash: Keep the sash of the fume hood at the lowest possible height while working.[10]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation to protect the environment and public health.
Waste Segregation
All materials that come into contact with this compound must be considered hazardous waste.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated gloves, weigh paper, pipette tips, etc. | Labeled, sealed container for solid chemical waste. |
| Liquid Waste | Reaction mixtures, solvents used for cleaning glassware. | Labeled, sealed container for liquid chemical waste. Segregate halogenated and non-halogenated solvents if required by your institution. |
| Sharps Waste | Contaminated needles or other sharp objects. | Puncture-proof sharps container. |
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4] Do not pour any waste down the drain. [4]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department. |
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the chemical waste disposal pathway.
Caption: PPE Selection Workflow
Caption: Chemical Waste Disposal Pathway
References
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Methoxy-3-nitrobenzoic acid.
- Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Carl ROTH.
- National Institutes of Health. (n.d.).
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- TCI Chemicals. (2024, December 10). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.
- SDS Management Software. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- MDPI. (2023, September 5).
- MiTeGen. Cryogenic Protective Apparel.
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Croner-i.
- Angene Chemical. (2025, February 11). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-.
- Sigma-Aldrich. (2024, September 6).
- ResearchGate. (2025, April 29).
- Carl ROTH.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Möller Chemie.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13).
- Fisher Scientific. (2012, May 1).
- Benchchem.
- ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
- Nipissing University. (2019, June 12).
- Sigma-Aldrich. (2025, November 6).
- MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
- DuPont. Dust & Particle Protection PPE | DuPont™ Tyvek® Coveralls.
- Benchchem. Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.
- Reddit. (2025, September 9). 2-nitrophenol waste.
- YouTube. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard.
- Linde Gas & Equipment. Welding Supply Store.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 5. ethz.ch [ethz.ch]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
